Product packaging for Methyl 3-Bromo-4,5-dichlorobenzoate(Cat. No.:CAS No. 1160574-77-5)

Methyl 3-Bromo-4,5-dichlorobenzoate

Cat. No.: B1453281
CAS No.: 1160574-77-5
M. Wt: 283.93 g/mol
InChI Key: ANUDICAWMRTDOZ-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4,5-dichlorobenzoate is a useful research compound. Its molecular formula is C8H5BrCl2O2 and its molecular weight is 283.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrCl2O2 B1453281 Methyl 3-Bromo-4,5-dichlorobenzoate CAS No. 1160574-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUDICAWMRTDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679231
Record name Methyl 3-bromo-4,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-77-5
Record name Methyl 3-bromo-4,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-Bromo-4,5-dichlorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in synthetic organic chemistry, particularly in the fields of agrochemicals, materials science, and pharmaceutical development. The precise arrangement of bromo and chloro substituents on the benzene ring, combined with the reactive methyl ester functionality, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a proposed, robust synthesis protocol rooted in established chemical principles, expected spectral characteristics for structural verification, and a discussion of its potential reactivity and applications for research and development professionals.

Compound Identification and Physicochemical Properties

This compound is identified by a unique set of identifiers and possesses distinct physicochemical properties critical for its handling, application, and characterization.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1160574-77-5[1][2][3]
Molecular Formula C₈H₅BrCl₂O₂[3]
Molecular Weight 283.93 g/mol [3]
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, MethanolN/A

Synthesis Methodology

While specific literature detailing the synthesis of this compound is not widely published, a reliable and scalable two-step synthetic route can be designed based on well-established organic chemistry transformations: electrophilic aromatic substitution (halogenation) followed by esterification. The proposed pathway starts from the commercially available 3,4-dichlorobenzoic acid.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the selective bromination of the dichlorinated benzoic acid precursor and the subsequent esterification to yield the final product.

Synthesis_Workflow cluster_0 Part 1: Electrophilic Bromination cluster_1 Part 2: Fischer Esterification Start 3,4-Dichlorobenzoic Acid Reagents1 Br₂, FeBr₃ (or NBS, H₂SO₄) Start->Reagents1 Reaction Product1 3-Bromo-4,5-dichlorobenzoic Acid Reagents1->Product1 Yields Reagents2 Methanol (CH₃OH) cat. H₂SO₄ Product1->Reagents2 Reaction FinalProduct This compound Reagents2->FinalProduct Yields

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3-Bromo-4,5-dichlorobenzoic Acid

Causality and Experimental Choices: The starting material, 3,4-dichlorobenzoic acid, possesses a benzene ring that is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group. Therefore, a strong brominating agent and a Lewis acid catalyst (like FeBr₃ with Br₂) or harsh conditions are necessary to facilitate the reaction.[4] The directing effects of the substituents must be considered. The carboxyl group is a meta-director, while the chloro groups are ortho, para-directors. The position ortho to the carboxyl group (C2 and C6) is sterically hindered and electronically deactivated. The position para to the 4-chloro group is occupied. The most likely position for bromination is C5, which is ortho to the 3-chloro group and meta to the carboxyl group, leading to the desired 3-bromo-4,5-dichlorobenzoic acid.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium thiosulfate), and a dropping funnel, add 3,4-dichlorobenzoic acid (1 equivalent) and a solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 equivalents) to the suspension.

  • Bromination: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in 1,2-dichloroethane via the dropping funnel at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and quench by carefully pouring it into an ice-cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-4,5-dichlorobenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of this compound

Causality and Experimental Choices: Fischer-Speier esterification is a classic, reliable, and cost-effective method for converting carboxylic acids to esters.[3][5] It involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process. Using a large excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 3-bromo-4,5-dichlorobenzoic acid (1 equivalent) in a large excess of methanol (e.g., 20-30 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equivalents) dropwise to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Neutralization: Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Structural Elucidation: Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.

  • Aromatic Protons: Two doublets (or two singlets with very fine meta-coupling) are expected between δ 7.5 and 8.5 ppm. The proton at C6 will be a singlet, and the proton at C2 will also be a singlet. Their precise chemical shifts will be influenced by the surrounding halogen and ester groups.

  • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester (–OCH₃) group is expected around δ 3.9 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) is expected in the range of δ 164-168 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbons directly attached to the halogens (C3, C4, C5) will show characteristic shifts.

  • Methyl Carbon: The methyl carbon of the ester group (–OCH₃) will appear as a signal around δ 52-55 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • C–O Stretch: A strong band for the ester C–O bond will be present in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C–H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl).

  • C–Cl and C–Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for halogenated compounds due to their distinct isotopic patterns.

  • Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster will correspond to the combination of the most abundant isotopes.

  • Fragmentation: A key fragmentation pathway would be the loss of the methoxy group (•OCH₃) to give an [M-31]⁺ peak, and the loss of the carbomethoxy group (•COOCH₃) to give an [M-59]⁺ peak.

Reactivity and Potential Applications

This compound is a valuable intermediate for further synthetic transformations, leveraging the reactivity of its distinct functional moieties.

Chemical Reactivity
  • Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation with amines to form amides. It can also be reduced to the corresponding benzyl alcohol.

  • Aromatic Ring: The C-Br bond is particularly susceptible to participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position.[4] This reactivity is foundational for building more complex molecular scaffolds.

  • Halogen Bonding: The presence of multiple halogens (Br, Cl) makes this molecule a potential halogen bond donor.[8] Halogen bonding is an increasingly recognized non-covalent interaction that plays a crucial role in crystal engineering and drug-receptor binding.[8][9]

Applications in Drug Discovery and Agrochemicals

The incorporation of halogens into bioactive molecules is a common strategy in medicinal and agricultural chemistry to modulate properties such as:

  • Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and membrane permeability.

  • Binding Affinity: Halogen atoms can form specific interactions, such as halogen bonds, with biological targets, enhancing binding affinity and selectivity.[8][10]

This compound serves as a pre-functionalized scaffold, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications cluster_apps Potential Applications cluster_fields Target Fields Core This compound App1 Suzuki / Heck Coupling (at C-Br position) Core->App1 Reactive Site App2 Ester Hydrolysis / Amidation (at CO₂Me) Core->App2 Reactive Site App3 Halogen Bond Donor (Crystal Engineering) Core->App3 Molecular Property Field1 Pharmaceuticals App1->Field1 Field2 Agrochemicals App1->Field2 App2->Field1 Field3 Material Science App3->Field3

Caption: Reactivity and application pathways for the title compound.

Safety and Handling

Based on safety data sheets (SDS) for structurally similar compounds like methyl 3-bromo-4-fluorobenzoate and methyl 4-bromo-3-methylbenzoate, the following precautions should be observed.[11][12][13]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[11][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

Conclusion

This compound represents a highly functionalized and synthetically versatile building block. Its preparation via a logical sequence of bromination and esterification is achievable through standard laboratory techniques. The compound's true value lies in its potential as a precursor for a diverse array of more complex molecules, driven by the differential reactivity of its ester and C-Br functionalities. For researchers in drug discovery and materials science, this molecule offers a valuable starting point for creating novel compounds with tailored electronic and steric properties.

References

An In-Depth Technical Guide to Methyl 3-Bromo-4,5-dichlorobenzoate: A Key Building Block for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of halogenated aromatic compounds is paramount. These molecules serve as versatile scaffolds and key intermediates, enabling the construction of complex molecular architectures with tailored electronic and steric properties. Among these, Methyl 3-Bromo-4,5-dichlorobenzoate has emerged as a significant building block, offering multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol, and its applications in cutting-edge research and development.

Core Molecular Attributes

A foundational understanding of a chemical entity begins with its fundamental properties. This compound is a polysubstituted benzene derivative with a unique arrangement of electron-withdrawing groups, which dictates its reactivity and potential applications.

PropertyValueSource(s)
CAS Number 1160574-77-5[1][2]
Molecular Formula C₈H₅BrCl₂O₂[1]
Molecular Weight 283.93 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(C=C1Cl)Cl)Br[1]
InChIKey Not readily available
Appearance Expected to be a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water.Inferred from similar compounds

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a substituted toluene precursor followed by esterification. This approach provides a reliable and scalable method for obtaining the target compound.

Part 1: Oxidation of 3-Bromo-4,5-dichlorotoluene

The initial step involves the oxidation of the methyl group of 3-Bromo-4,5-dichlorotoluene to a carboxylic acid. This transformation is a critical step and can be achieved using strong oxidizing agents. The choice of oxidant is crucial to ensure high yield and minimize side reactions.

Oxidation_Workflow Start 3-Bromo-4,5-dichlorotoluene Reaction Oxidation Reaction (Reflux) Start->Reaction Oxidant Potassium Permanganate (KMnO4) in alkaline solution Oxidant->Reaction Workup Acidic Work-up (e.g., HCl) Reaction->Workup Product1 3-Bromo-4,5-dichlorobenzoic acid Workup->Product1

Caption: Workflow for the oxidation of 3-Bromo-4,5-dichlorotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4,5-dichlorobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4,5-dichlorotoluene in a solution of sodium hydroxide in water.

  • Addition of Oxidant: While stirring, gradually add potassium permanganate (KMnO₄) to the mixture. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture will turn brown due to the formation of manganese dioxide (MnO₂).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide. The filtrate, containing the sodium salt of the carboxylic acid, is then acidified with a mineral acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of 3-Bromo-4,5-dichlorobenzoic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of an alkaline medium for the permanganate oxidation is crucial as it enhances the oxidizing power of the permanganate and prevents the formation of acidic byproducts that could interfere with the reaction. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 2: Fischer Esterification

The second step is the conversion of the synthesized 3-Bromo-4,5-dichlorobenzoic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.

Esterification_Workflow Start 3-Bromo-4,5-dichlorobenzoic acid Reaction Fischer Esterification (Reflux) Start->Reaction Reagents Methanol (excess) Sulfuric Acid (catalyst) Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Product This compound Workup->Product

References

An In-depth Technical Guide to the Synthesis of Methyl 3-Bromo-4,5-dichlorobenzoate: Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3-Bromo-4,5-dichlorobenzoate in Modern Chemistry

This compound is a key chemical intermediate, recognized for its utility in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and functional materials sectors. Its polysubstituted aromatic structure, featuring bromine and chlorine atoms alongside a methyl ester, provides multiple reactive sites for further chemical transformations. This guide offers a detailed exploration of the strategic synthesis of this compound, focusing on the selection of starting materials and the critical reaction steps involved.

The Primary Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of this compound commences with a readily available substituted toluene and proceeds through oxidation, bromination, and finally, esterification. This multi-step process allows for precise control over the introduction of each functional group, ensuring a high yield of the desired product.

Synthetic Pathway Start 3,4-Dichlorotoluene Step1 4,5-Dichlorobenzoic Acid Start->Step1 Oxidation Step2 3-Bromo-4,5-dichlorobenzoic Acid Step1->Step2 Bromination Final This compound Step2->Final Esterification

Caption: Overall synthetic workflow for this compound.

Step 1: Oxidation of 3,4-Dichlorotoluene to 4,5-Dichlorobenzoic Acid

The initial step in this synthetic sequence is the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of strong oxidizing agents.

Causality of Experimental Choices

The choice of oxidizing agent is critical to the success of this step. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for converting alkylbenzenes to benzoic acids. The reaction is typically carried out in an aqueous solution, often with the addition of a phase-transfer catalyst to facilitate the interaction between the organic substrate and the aqueous permanganate. The reaction proceeds via a free-radical mechanism at the benzylic position.

Experimental Protocol: Oxidation of 3,4-Dichlorotoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-dichlorotoluene, water, and a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic nature of the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 4,5-dichlorobenzoic acid.

  • Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent, such as an ethanol/water mixture, to yield pure 4,5-dichlorobenzoic acid.

ParameterValueReference
Starting Material3,4-Dichlorotoluene[1]
Oxidizing AgentPotassium Permanganate[1]
SolventWater[1]
CatalystPhase-transfer catalyst (optional)N/A
Reaction TemperatureReflux[1]
Typical YieldHigh[1]

Step 2: Regioselective Bromination of 4,5-Dichlorobenzoic Acid

The second step involves the electrophilic aromatic substitution of 4,5-dichlorobenzoic acid to introduce a bromine atom. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Mechanistic Insights and Regioselectivity

The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. In the case of 4,5-dichlorobenzoic acid, the positions available for substitution are 2, 3, and 6.

  • Position 2: Ortho to the strongly deactivating carboxyl group and para to the 5-chloro group.

  • Position 3: Meta to the deactivating carboxyl group and ortho to the 4-chloro group.

  • Position 6: Ortho to the strongly deactivating carboxyl group and ortho to the 5-chloro group.

The combined electronic effects favor the substitution at the 3-position, which is the least deactivated site. It is meta to the carboxyl group and activated by the ortho-directing 4-chloro substituent.

Bromination Regioselectivity cluster_0 4,5-Dichlorobenzoic Acid cluster_1 Incoming Electrophile (Br+) cluster_2 Predicted Substitution Site C1 C1-COOH (meta-director) C3 C3 C1->C3 meta C4 C4-Cl (ortho, para-director) C4->C3 ortho C5 C5-Cl (ortho, para-director) Br Br+

Caption: Directing effects in the bromination of 4,5-dichlorobenzoic acid.

Experimental Protocol: Bromination of 4,5-Dichlorobenzoic Acid
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, dissolve 4,5-dichlorobenzoic acid in a suitable solvent, such as glacial acetic acid.[2]

  • Catalyst: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or a mixture of zinc dust and iodine, to the solution.[2]

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.[2]

  • Reaction Conditions: After the addition is complete, gently heat the mixture on a steam bath for several hours to drive the reaction to completion.[2]

  • Work-up: Cool the reaction mixture and pour it into a beaker containing an ice-water mixture. The crude 3-Bromo-4,5-dichlorobenzoic acid will precipitate out of the solution.

  • Purification: The solid product is collected by filtration, washed with water to remove any remaining acid and catalyst, and then recrystallized from a suitable solvent to obtain the pure product.

ParameterValueReference
Starting Material4,5-Dichlorobenzoic Acid[2]
Brominating AgentBromine (Br₂)[2]
SolventGlacial Acetic Acid[2]
CatalystZinc dust and Iodine[2]
Reaction TemperatureSteam bath[2]
Typical YieldModerate to High[2]

Step 3: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

The Chemistry of Esterification

The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol (methanol in this case) is used. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, suspend 3-Bromo-4,5-dichlorobenzoic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

ParameterValueReference
Starting Material3-Bromo-4,5-dichlorobenzoic Acid[3]
ReagentMethanol (excess)[3]
CatalystConcentrated Sulfuric Acid[3]
Reaction TemperatureReflux[3]
Typical YieldHigh[3]

Conclusion

The synthesis of this compound is a well-defined, three-step process that relies on fundamental organic reactions. By carefully selecting the starting materials and controlling the reaction conditions for oxidation, bromination, and esterification, researchers can efficiently produce this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

Spectroscopic Characterization of Methyl 3-Bromo-4,5-dichlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 3-Bromo-4,5-dichlorobenzoate (CAS No. 1160574-77-5), a halogenated aromatic compound of interest in synthetic chemistry and drug development.[1][2][3][4][5] Due to the limited availability of public experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established spectroscopic principles to offer a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this and similar halogenated benzoates.

Introduction

This compound is a polysubstituted aromatic ester. Its molecular structure, featuring a benzene ring with bromo, chloro, and methyl ester substituents, suggests a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

The strategic placement of three halogen atoms (one bromine and two chlorine) and a methyl ester group on the benzene ring makes this compound a potentially valuable intermediate in organic synthesis. The following sections will provide an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule.

Molecular Structure and Properties
  • Chemical Name: this compound[1]

  • CAS Number: 1160574-77-5[1][2][3][4][5]

  • Molecular Formula: C₈H₅BrCl₂O₂[1]

  • Molecular Weight: 283.93 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and ester groups.

  • Aromatic Protons (H-2 and H-6): The benzene ring has two remaining protons at positions 2 and 6. These protons are in different chemical environments and are expected to appear as two distinct signals, likely doublets due to coupling with each other. The proton at C-2 will be deshielded by the adjacent ester group and the bromine atom, while the proton at C-6 will be influenced by the two chlorine atoms. We can predict their chemical shifts to be in the range of 7.5 - 8.2 ppm .

  • Methyl Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. The electronegative oxygen atom will shift this signal downfield to approximately 3.9 ppm .[6]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H-27.8 - 8.2Doublet (d)
Aromatic H-67.5 - 7.8Doublet (d)
Methyl (-OCH₃)~3.9Singlet (s)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see eight distinct signals corresponding to the eight carbon atoms.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of 164-168 ppm .[6]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons bearing the halogen atoms (C-3, C-4, C-5) will be influenced by their electronegativity and anisotropic effects. The carbon attached to the ester group (C-1) and the unsubstituted carbons (C-2, C-6) will also have characteristic shifts.

  • Methyl Carbon (-OCH₃): The methyl carbon will be the most upfield signal, typically appearing around 52-54 ppm .[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O164 - 168
C-1130 - 135
C-2128 - 132
C-3 (C-Br)120 - 125
C-4 (C-Cl)132 - 136
C-5 (C-Cl)130 - 134
C-6125 - 129
-OCH₃52 - 54

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)1720 - 1740Strong
C-O Stretch (Ester)1250 - 1300Strong
Aromatic C=C Stretch1450 - 1600Medium
Aromatic C-H Stretch3050 - 3150Weak
C-Cl Stretch700 - 850Strong
C-Br Stretch500 - 650Medium

The strong absorption band in the region of 1720-1740 cm⁻¹ is a key indicator of the ester carbonyl group. The presence of strong absorptions for C-Cl and C-Br bonds at lower wavenumbers would further confirm the halogenation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak

The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine and chlorine, which have multiple stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the elemental composition. The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for methyl benzoates include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z corresponding to [M - 31]⁺.

  • Loss of the methyl group (-CH₃): This is less common but could lead to a fragment at m/z [M - 15]⁺.

  • Loss of a chlorine atom (-Cl): Resulting in a fragment at m/z [M - 35]⁺ or [M - 37]⁺.

  • Loss of a bromine atom (-Br): Resulting in a fragment at m/z [M - 79]⁺ or [M - 81]⁺.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

fragmentation M [C₈H₅BrCl₂O₂]⁺ m/z = 282/284/286/288 M_minus_OCH3 [M - OCH₃]⁺ m/z = 251/253/255/257 M->M_minus_OCH3 -OCH₃ M_minus_Br [M - Br]⁺ m/z = 203/205 M->M_minus_Br -Br M_minus_Cl [M - Cl]⁺ m/z = 247/249/251 M->M_minus_Cl -Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data offer a valuable reference for the identification and characterization of this compound in a research and development setting. While experimental verification is always the gold standard, this guide serves as a robust starting point for scientists working with this and structurally related molecules.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of Methyl 3-Bromo-4,5-dichlorobenzoate, a key intermediate in pharmaceutical and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes known information with field-proven methodologies to empower users with the foundational knowledge required for its effective handling, formulation, and application.

Introduction: Understanding this compound

This compound (CAS No. 1160574-77-5) is a halogenated aromatic ester with the molecular formula C₈H₅BrCl₂O₂.[2] Its structure, featuring a substituted benzene ring, makes it a valuable building block in the synthesis of more complex molecules. The bromine and chlorine substituents enhance its reactivity, enabling a variety of chemical transformations crucial for the development of novel compounds in the pharmaceutical and agrochemical industries.[1] Given its role as a synthetic intermediate, a thorough understanding of its physical and chemical properties, particularly solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality of downstream products.

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability and processability. While specific quantitative solubility data for this compound is not extensively published, this section outlines the theoretical considerations and provides a robust experimental protocol for its determination.

Theoretical Considerations

The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit greater solubility in organic solvents of similar polarity and limited solubility in highly polar solvents like water. The presence of the ester group provides some capacity for hydrogen bonding, while the halogenated benzene ring contributes to its lipophilicity.

Quantitative Solubility Determination: An Experimental Workflow

To ascertain the precise solubility of this compound in various solvent systems, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating a comprehensive solubility profile.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at ambient temperature.

Materials:

  • This compound (purity ≥ 99%)

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF))

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Data Reporting:

    • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or g/L.

Data Presentation:

The results of the solubility study should be summarized in a clear and concise table for easy comparison.

SolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
WaterVery LowTo be determined
MethanolSolubleTo be determined
EthanolSolubleTo be determined
AcetoneSolubleTo be determined
Ethyl AcetateSolubleTo be determined
DichloromethaneSolubleTo be determined
AcetonitrileSolubleTo be determined
DMSOHighly SolubleTo be determined
DMFHighly SolubleTo be determined

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process reaches a true thermodynamic equilibrium, providing an accurate measure of solubility.[3]

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • HPLC-UV Analysis: HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to known volume of solvent B Equilibrate in thermostatic shaker (24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtered solution E->F G Quantify using validated HPLC-UV method F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for the experimental determination of solubility.

Stability Profile: Ensuring Product Integrity

The chemical stability of this compound is a critical factor that influences its shelf-life, storage conditions, and compatibility with other substances. Safety data sheets for this and similar compounds indicate that it is stable under recommended storage conditions.[4][5][6]

General Stability and Storage

To maintain the integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][6] Some sources suggest refrigeration to maintain product quality.[4]

  • Container: Keep the container tightly closed to prevent moisture ingress and potential degradation.[4][5]

  • Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents, as these can promote degradation.[4]

Potential Degradation Pathways

The primary degradation pathway for this compound is likely to be hydrolysis of the methyl ester to the corresponding carboxylic acid (3-Bromo-4,5-dichlorobenzoic acid) and methanol. This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways could involve reactions of the halogen substituents, although these are generally less facile under typical storage conditions.

Proposed Degradation Pathway:

G A This compound B 3-Bromo-4,5-dichlorobenzoic Acid + Methanol A->B  Hydrolysis (H+ or OH-)

Caption: Proposed primary degradation pathway via ester hydrolysis.

Forced Degradation Study: A Protocol for Assessing Stability

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is invaluable for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm / 365 nm)

  • Oven

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 105°C) for a specified time.

    • Photodegradation: Expose the stock solution to UV light at 254 nm and 365 nm for a specified duration.

  • Sample Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products. A diode-array detector (DAD) or mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.

Data Presentation:

The results should be presented in a table summarizing the percentage of degradation under each stress condition.

Stress ConditionDurationTemperature% Degradation of this compound
0.1 M HCle.g., 24h80°CTo be determined
0.1 M NaOHe.g., 4hRoom Temp.To be determined
3% H₂O₂e.g., 24hRoom Temp.To be determined
Dry Heate.g., 48h105°CTo be determined
UV Light (254/365 nm)e.g., 7 daysRoom Temp.To be determined

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information. By systematically evaluating its solubility in various solvents and understanding its degradation profile under stress conditions, scientists and drug development professionals can effectively utilize this versatile intermediate in their synthetic and formulation endeavors, ensuring the development of high-quality and stable end-products.

References

Methyl 3-Bromo-4,5-dichlorobenzoate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4,5-dichlorobenzoate is a polyhalogenated aromatic compound poised as a valuable and versatile intermediate in modern organic synthesis. Its strategic arrangement of a reactive bromine atom, two chlorine atoms, and a methyl ester group on a benzene ring offers a platform for selective and sequential functionalization. This guide provides an in-depth analysis of the core chemical principles governing its reactivity and explores its potential applications in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

This compound (CAS No. 1160574-77-5) is a crystalline solid with the molecular formula C₈H₅BrCl₂O₂ and a molecular weight of 283.93 g/mol .[1][2] Its structure is primed for a variety of chemical transformations, making it an attractive starting material for the synthesis of highly functionalized molecules. The presence of three distinct halogen atoms at specific positions on the aromatic ring allows for chemoselective reactions, a cornerstone of modern synthetic strategy.[3][4] This guide will illuminate the strategic value of this compound as a building block in drug discovery and agrochemical development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160574-77-5[1][2]
Molecular Formula C₈H₅BrCl₂O₂[1][2]
Molecular Weight 283.93 g/mol [1][2]
Appearance White to off-white solidInferred from similar compounds
SMILES COC(=O)C1=CC(Cl)=C(Cl)C(Br)=C1[1]

The Principle of Chemoselectivity: A Tale of Two Halogens

The synthetic utility of this compound hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is generally I > Br > Cl.[1] This well-established principle predicts that the C-Br bond in our target molecule will be significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This chemoselectivity is the key to unlocking its potential, allowing for the selective functionalization at the 3-position while leaving the 4- and 5-chloro substituents available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for a variety of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.[5][6]

Reaction Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product.[7]

Suzuki_Miyaura_Coupling Ar-Br Methyl 3-Bromo-4,5- dichlorobenzoate Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: A Generalized Starting Point

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-2485-95
Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O801680-90
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O901280-95
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[10]

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step, which involves a copper acetylide intermediate.[8]

Experimental Protocol: A Generalized Starting Point

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-10 mol%).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves to neutralize the HX byproduct. Anhydrous THF or DMF can also be used as co-solvents.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines.[13]

Reaction Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Buchwald_Hartwig_Amination Ar-Br Methyl 3-Bromo-4,5- dichlorobenzoate Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Amido Complex Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: A Generalized Starting Point

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][14] This reaction is a powerful tool for the synthesis of substituted alkenes.

Reaction Principle: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst.[14][15]

Experimental Protocol: A Generalized Starting Point

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).

  • Reagent Addition: Add the alkene (1.1-2.0 equiv) and a base, typically a tertiary amine like triethylamine or a weaker inorganic base such as K₂CO₃ or NaOAc (1.5-3.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reaction: Heat the reaction mixture to 80-140 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the electron-withdrawing nature of the chlorine atoms and the ester group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these activating groups. However, given the substitution pattern, SNAr reactions on this specific molecule are expected to be less facile than on more activated systems (e.g., those bearing nitro groups). High temperatures and strong nucleophiles would likely be required.

Applications in Agrochemical and Pharmaceutical Synthesis

Polyhalogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals.[16][17] The ability to selectively functionalize this compound via the cross-coupling reactions described above opens avenues for the creation of novel herbicides, fungicides, insecticides, and drug candidates. The dichlorinated phenyl moiety can be a key structural element in molecules designed to interact with specific biological targets.

Conclusion

This compound is a synthetically valuable building block with significant potential for the construction of complex organic molecules. Its key attribute lies in the differential reactivity of its halogen substituents, enabling selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its potential applications and furnished generalized, yet robust, experimental protocols to serve as a foundation for further research and development. The strategic application of this versatile intermediate will undoubtedly contribute to the advancement of organic synthesis and the discovery of novel bioactive compounds.

References

The Strategic Utility of Methyl 3-Bromo-4,5-dichlorobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of chemical scaffolds available to the medicinal chemist, halogenated aromatic compounds stand out for their versatility in a variety of cross-coupling reactions. This guide provides an in-depth technical exploration of Methyl 3-Bromo-4,5-dichlorobenzoate, a trifunctionalized benzene ring that offers a unique combination of reactive handles for the construction of complex molecular architectures. We will delve into its physicochemical properties, strategic applications in the synthesis of biologically active molecules, and provide practical insights into its reactivity, supported by established protocols.

Core Characteristics of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. This compound is a solid at room temperature with a well-defined molecular structure that presents distinct opportunities for selective chemical transformations.

PropertyValueReference
CAS Number 1160574-77-5
Molecular Formula C₈H₅BrCl₂O₂
Molecular Weight 283.93 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)
Purity Typically >97%

Table 1: Physicochemical Properties of this compound.

The strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and two chlorine atoms—on the aromatic ring is the cornerstone of this reagent's utility. The varying reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization. The methyl ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to a primary alcohol.

Strategic Applications in the Synthesis of Bioactive Scaffolds

While direct, publicly available examples of this compound in the synthesis of late-stage clinical candidates or marketed drugs are not prevalent in the immediate literature, its structural motifs are highly relevant to scaffolds found in a range of therapeutic areas. Its potential as a key intermediate in the synthesis of kinase inhibitors, for example, is significant. Many kinase inhibitors feature a substituted aromatic core, and the ability to selectively introduce different functionalities around the ring is a powerful tool for structure-activity relationship (SAR) studies.

The true value of this building block lies in its capacity to serve as a versatile platform for the generation of diverse chemical libraries. The following sections will explore the key reactions that enable the transformation of this compound into more complex pharmaceutical intermediates.

Key Synthetic Transformations and Mechanistic Considerations

The differential reactivity of the aryl halides is the most compelling feature of this compound from a synthetic chemist's perspective. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent palladium catalyst than the C-Cl bond. This reactivity difference can be exploited to perform selective cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound allows for a selective Suzuki coupling at the 3-position, leaving the two chlorine atoms untouched for subsequent transformations.

Conceptual Workflow for Selective Suzuki Coupling:

Suzuki_Workflow start Methyl 3-Bromo-4,5- dichlorobenzoate reaction Suzuki-Miyaura Coupling start->reaction reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane) reagents->reaction product Methyl 3-Aryl-4,5- dichlorobenzoate reaction->product next_step Further Functionalization (e.g., at C-Cl positions) product->next_step

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

Experimental Protocol: General Procedure for Selective Suzuki Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial for achieving high selectivity and yield. For substrates with multiple halide atoms, a less reactive catalyst system may be preferred to minimize side reactions at the less reactive C-Cl positions.

  • Base and Solvent System: The choice of base and solvent system can significantly influence the reaction rate and selectivity. An aqueous base is often used in Suzuki couplings to facilitate the transmetalation step. The solvent system must be able to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The Buchwald-Hartwig amination allows for the formation of C-N bonds, and again, the C-Br bond of this compound can be selectively targeted.

Conceptual Workflow for Selective Buchwald-Hartwig Amination:

Buchwald_Workflow start Methyl 3-Bromo-4,5- dichlorobenzoate reaction Buchwald-Hartwig Amination start->reaction reagents R₂NH (Amine) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) reagents->reaction product Methyl 3-(Dialkylamino)-4,5- dichlorobenzoate reaction->product next_step Further Functionalization (e.g., at C-Cl positions) product->next_step

Caption: Selective Buchwald-Hartwig amination at the C-Br position.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a suitable base such as sodium tert-butoxide (1.5-2.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq.) in a reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C with stirring. Monitor the reaction by LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated, and the residue is purified by column chromatography.

Trustworthiness and Self-Validating Systems:

The protocols described above are based on well-established and widely practiced synthetic methodologies. The progress of these reactions can be reliably monitored using standard analytical techniques like TLC and LC-MS. The identity and purity of the products should always be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if necessary, elemental analysis. This multi-faceted analytical approach ensures the integrity of the experimental results.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its trifunctional nature, coupled with the differential reactivity of its halogen substituents, provides a strategic platform for the synthesis of complex and diverse molecular libraries. While its direct application in the synthesis of currently marketed drugs may not be extensively documented in readily accessible literature, its potential as a key intermediate in the discovery of novel therapeutics, particularly in areas like kinase inhibition, is undeniable.

The continued development of more selective and efficient cross-coupling methodologies will further enhance the utility of this and similar polyhalogenated building blocks. As the demand for novel chemical matter in drug discovery pipelines remains high, the strategic application of such well-designed synthetic intermediates will be crucial for accelerating the identification of the next generation of medicines.

"Methyl 3-Bromo-4,5-dichlorobenzoate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Safe Handling and Application of Methyl 3-Bromo-4,5-dichlorobenzoate for Research and Development Professionals

Introduction

This compound (CAS No. 1160574-77-5, Molecular Formula: C8H5BrCl2O2) is a halogenated aromatic ester that serves as a valuable intermediate in synthetic chemistry.[1][2][3] For researchers and scientists in drug development, such polysubstituted benzene rings are critical building blocks for creating complex molecules with specific biological activities. The strategic placement of bromo and chloro substituents allows for diverse downstream reactions, such as cross-coupling, nucleophilic substitution, and metallation, enabling the construction of novel molecular scaffolds.

The broader class of bromophenol compounds, from which this molecule's structural motifs are derived, has been isolated from marine organisms and shown to possess various biological activities, including anti-inflammatory properties.[4] For instance, the related compound Methyl 3-bromo-4,5-dihydroxybenzoate has been studied for its potential to alleviate inflammatory bowel disease by modulating key signaling pathways.[4] Similarly, other substituted benzoates have been investigated as inhibitors of cancer metabolism.[5] This context underscores the potential utility of this compound in medicinal chemistry and underscores the need for a thorough understanding of its safe handling.

This guide provides a comprehensive framework for the safe use of this compound in a laboratory setting. It moves beyond a simple recitation of safety data to explain the causality behind handling protocols, empowering researchers to conduct their work with a robust culture of safety and scientific integrity.

Disclaimer: This document is intended as a technical guide for trained professionals. The primary source of safety information must always be the supplier-specific Safety Data Sheet (SDS) for CAS Number 1160574-77-5. Always consult the SDS before procurement, handling, or use.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, direct and comprehensive toxicological data is limited. However, available information and data from structurally analogous compounds allow for a presumptive hazard profile, which must be confirmed with a substance-specific SDS.

1.1 GHS Classification and Precautionary Statements

Based on available data, the compound is classified with the signal word "Danger".[2] The following precautionary statements are advised:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

  • P262: Do not get in eyes, on skin, or on clothing.[2]

  • P264: Wash hands thoroughly after handling.[2]

1.2 Presumptive Hazard Profile

Halogenated aromatic compounds frequently exhibit irritant properties. Based on data from similar chemical structures, a summary of likely hazards is presented in the table below. The underlying rationale is that such compounds can react with biological nucleophiles or hydrolyze on moist surfaces like skin, eyes, or mucous membranes, leading to irritation.

Hazard ClassCategoryRationale and Key ConsiderationsSupporting Analogs
Skin Corrosion/Irritation Likely Category 2Causes skin irritation upon direct contact. Prolonged exposure may lead to redness and discomfort.[6][7][8][9]
Serious Eye Damage/Irritation Likely Category 2/2ACauses serious eye irritation. Direct contact can result in significant pain, redness, and potential damage if not promptly and thoroughly rinsed.[6][7][8][9]
Specific Target Organ Toxicity (Single Exposure) Potentially Category 3May cause respiratory irritation if dust or vapors are inhaled.[8][9][10]
Acute Toxicity (Oral) Potential HazardWhile specific data is unavailable, related compounds can be harmful if swallowed. Ingestion should always be avoided.[11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

Safe handling relies on the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures. This approach minimizes reliance on human behavior alone and builds safety into the experimental environment itself.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Eng Engineering Controls (e.g., Fume Hood, Ventilation) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Admin->PPE Less Effective

Caption: Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood. This prevents the inhalation of dust or vapors.

  • Local Exhaust Ventilation: For procedures where a full fume hood is impractical, local exhaust ventilation (e.g., a snorkel hood) must be used to capture emissions at the point of generation.[6]

  • Safety Infrastructure: Laboratories must be equipped with easily accessible and fully functional safety showers and eyewash stations, as specified by OSHA and other regulatory bodies.[6][10][12]

2.2 Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all activities and should be selected based on the specific tasks being performed.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.Protects against eye irritation from dust, splashes, or vapors.[6][7]
Hand Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin irritation. Always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving may be appropriate for handling larger quantities.[6][7]
Body Standard cotton lab coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.Protects skin and personal clothing from contamination.[6][8]
Respiratory Not typically required when work is performed within a certified fume hood.If engineering controls are insufficient or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a well-defined SOP is critical for ensuring reproducible science and consistent safety.

3.1 Experimental Handling Workflow

The following workflow outlines the key steps for safely incorporating this reagent into an experimental procedure.

Handling_Workflow prep 1. Pre-Operation - Verify fume hood function - Don all required PPE - Locate spill kit weigh 2. Weighing & Dispensing - Perform inside fume hood - Use anti-static weigh boat - Minimize dust creation prep->weigh dissolve 3. Solution Preparation - Add solid to solvent slowly - Ensure vessel is properly labeled weigh->dissolve cleanup 4. Post-Handling - Decontaminate work surfaces - Dispose of waste properly - Wash hands thoroughly dissolve->cleanup

Caption: A systematic workflow for handling the chemical from preparation to cleanup.

Step-by-Step Protocol:

  • Pre-Operation Checklist: Before handling the compound, verify that the chemical fume hood is operational. Don all required PPE as detailed in Section 2.2. Ensure a chemical spill kit is readily available.[14]

  • Weighing and Dispensing: Conduct all weighing and transfer operations within the fume hood to contain any dust.[6][14] Use a spatula to carefully transfer the solid.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling Cleanup: After use, decontaminate the work area with an appropriate solvent and cleaning agent. Remove PPE carefully to avoid self-contamination. Wash hands and any exposed skin thoroughly with soap and water.[6][7][8]

3.2 Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight or strong light.[6][8][10][14]

  • Incompatibilities: The compound must be stored separately from strong oxidizing agents, strong acids, and strong bases.[6][10][12] Contact with these materials could lead to vigorous, exothermic reactions.

  • Stability: The compound is stable under recommended storage conditions.[6][7][15]

Section 4: Emergency Procedures: Preparedness and Response

Even with robust controls, accidental exposures or spills can occur. A clear and practiced emergency plan is vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][7][8]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[6][10]

4.1 Spill Response

  • Small Spill: For minor spills contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled solid or liquid. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and notify laboratory safety personnel. Prevent the material from entering drains.[6] Cleanup should only be performed by trained personnel wearing appropriate respiratory protection and chemical-resistant clothing.

4.2 Fire Response

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[16]

  • Specific Hazards: In a fire, the compound may decompose to produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[10][12]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][17]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous chemical waste.

  • Collection: Collect waste in designated, sealed, and clearly labeled containers.

  • Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[6][12] Do not dispose of this chemical down the drain.

Conclusion

This compound is a useful synthetic intermediate with a manageable but important hazard profile. By understanding its chemical properties and adhering to the principles of the Hierarchy of Controls, researchers can effectively mitigate risks. A safety-conscious approach, grounded in robust engineering controls, diligent use of PPE, and adherence to established protocols, is paramount. Always prioritize a thorough review of the supplier-specific SDS and conduct a detailed risk assessment before commencing any new procedure involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, offers a powerful tool for the synthesis of biaryl and hetero-biaryl structures.[1] These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials due to their prevalence in biologically active molecules and functional materials.[2]

Methyl 3-bromo-4,5-dichlorobenzoate is a valuable building block, presenting a unique substitution pattern that can be strategically exploited in medicinal chemistry and materials science. The electron-withdrawing nature of the two chlorine atoms and the methyl ester group influences the reactivity of the C-Br bond, making it an interesting substrate for Suzuki coupling. This application note provides a comprehensive guide to developing a robust Suzuki coupling protocol for this specific substrate, grounded in established mechanistic principles and field-proven methodologies for related compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for protocol development and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, orchestrated by a palladium catalyst.[2]

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electronic properties of the aryl halide; electron-withdrawing groups can facilitate this process.

  • Transmetalation: This is a crucial step where the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple to form the desired biaryl product with a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Protocol Optimization

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key parameters. For a substrate like this compound, careful consideration of the following is essential:

ParameterKey Considerations for this compoundCommon Options
Palladium Catalyst The electron-deficient nature of the substrate generally favors efficient oxidative addition. However, steric hindrance from the ortho-chloro substituent may necessitate the use of bulky phosphine ligands to promote reductive elimination.Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands like SPhos or XPhos.
Ligand Bulky and electron-rich phosphine ligands can enhance catalyst activity and stability, particularly for challenging substrates.Triphenylphosphine (PPh₃), dppf, SPhos, XPhos, cataCXium A.
Base The choice of base is critical for activating the boronic acid. An appropriate base should be strong enough to facilitate transmetalation but not so harsh as to cause hydrolysis of the methyl ester.K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃.
Solvent System A solvent system that can dissolve both the organic substrate and the inorganic base is required. Often, a mixture of an organic solvent and water is employed.Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF.
Boronic Acid/Ester The reactivity can be influenced by the electronic nature of the boronic acid coupling partner. Both electron-rich and electron-deficient boronic acids are generally well-tolerated.A wide variety of aryl- and heteroarylboronic acids or their pinacol esters.
Temperature Reaction temperatures typically range from 80-110 °C. The optimal temperature will depend on the specific catalyst system and substrates.80-110 °C.

Recommended Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Experimental Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_workflow Experimental Workflow Start Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Anhydrous Dioxane and Degassed Water Inert->Solvent React Heat to 100°C with Vigorous Stirring Solvent->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Cool to RT, Dilute with EtOAc and Water Monitor->Workup Upon Completion Extract Separate Layers and Extract Aqueous Phase Workup->Extract Wash Wash Combined Organic Layers with Brine and Dry Extract->Wash Purify Filter, Concentrate, and Purify by Column Chromatography Wash->Purify End Characterize Pure Product Purify->End

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Inappropriate base or temperature- Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Use freshly distilled or commercially available anhydrous solvents and degas thoroughly.- Screen different bases (e.g., Cs₂CO₃) and reaction temperatures.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure rigorous exclusion of air from the reaction.- Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or acid- Prolonged reaction times at high temperatures- Use anhydrous solvents and a non-protic base if possible.- Minimize reaction time once the starting material is consumed.
Hydrolysis of Methyl Ester - Base is too strong or reaction conditions are too harsh- Use a milder base such as Na₂CO₃ or K₂CO₃.- Lower the reaction temperature or shorten the reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a versatile and efficient route to a variety of substituted biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst system and base—researchers can achieve high yields and develop robust synthetic procedures. The protocol provided herein serves as a validated starting point, adaptable to a wide range of boronic acid coupling partners, thereby facilitating the exploration of novel chemical space in drug discovery and materials science.

References

Application Notes and Protocols for the Heck Coupling of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the Mizoroki-Heck cross-coupling reaction, with a specific focus on the substrate Methyl 3-Bromo-4,5-dichlorobenzoate. Designed for researchers, chemists, and professionals in drug development, this document elucidates the reaction mechanism, outlines critical parameters for optimization, presents a robust experimental protocol, and offers a practical troubleshooting guide. By grounding our recommendations in established chemical principles and authoritative literature, we aim to empower scientists to successfully implement and adapt this powerful carbon-carbon bond-forming reaction for their synthetic needs.

Introduction: The Mizoroki-Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2][3] This transformation is prized for its functional group tolerance and its ability to construct substituted alkenes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[4]

The target substrate, this compound, is an electron-deficient aryl bromide. The presence of three electron-withdrawing groups (one ester, two chloro) on the aromatic ring significantly influences its reactivity. This electronic profile generally facilitates the rate-determining oxidative addition step of the catalytic cycle, making it a suitable candidate for the Heck reaction.[5][6] This guide will detail the conditions necessary to effectively couple this substrate with an alkene partner, such as an acrylate ester.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5]

The cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-limiting step, and its efficiency follows the trend I > Br > Cl.[5] The electron-deficient nature of the substrate accelerates this process.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon sigma bond.[5] With electron-deficient alkenes like acrylates, this addition occurs almost exclusively at the β-carbon.[5]

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the final substituted alkene product and a hydridopalladium(II) species.[5] This step typically favors the formation of the more thermodynamically stable E-isomer (trans).[2]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X species (HBr) and facilitate the reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Heck_Catalytic_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺Br⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Sigma R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ PdII_Alkene->PdII_Sigma Migratory Insertion (syn-addition) PdII_Hydrido H-Pd(II)-Br(L)₂ PdII_Sigma->PdII_Hydrido β-Hydride Elimination (syn-elimination) Product Coupled Product (Ar-CH=CH-R) PdII_Sigma->Product Product Release PdII_Hydrido->Pd0 Reductive Elimination (+ Base) Base Base-H⁺Br⁻ PdII_Hydrido->Base Base (B:) ArBr Methyl 3-Bromo-4,5- dichlorobenzoate ArBr->Pd0 Alkene Alkene (R-CH=CH₂) Alkene->PdII_Aryl

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Reaction Optimization

The success of a Heck coupling hinges on the careful selection of several key components.

  • Palladium Source & Ligand:

    • Precatalyst: Common choices include air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred for its cost-effectiveness and is reduced in situ to the active Pd(0) species.[7] For challenging substrates, pre-formed Pd(0) catalysts or highly active palladacycles can offer better performance.[2][8]

    • Ligand: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[5] For electron-deficient aryl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often sufficient.[9] For more challenging couplings, or to improve catalyst turnover, N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines can be employed.[9][10][11]

  • Base:

    • An organic or inorganic base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[7]

    • Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes a solvent.[1]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are effective alternatives, particularly in polar aprotic solvents.[1][11][12] The choice of base can sometimes influence the reaction rate and selectivity.

  • Solvent:

    • The solvent must dissolve the reactants and facilitate the catalytic cycle. Highly polar aprotic solvents are the conventional choice as they can stabilize the polar intermediates in the catalytic cycle.[13]

    • Commonly used solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dimethylacetamide (DMAc).[9][13] Reactions are often run at elevated temperatures (80-140 °C) to ensure a reasonable reaction rate.[10][14]

  • Alkene Coupling Partner:

    • Electron-withdrawing substituents on the alkene, such as in acrylates or styrene, generally enhance the reaction rate.[1] For this protocol, we will use n-butyl acrylate, a common and effective coupling partner for aryl bromides.[11]

Experimental Protocol: Heck Coupling with n-Butyl Acrylate

This protocol describes a general procedure for the coupling of this compound with n-butyl acrylate.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • n-Butyl acrylate (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

    • Triphenylphosphine (PPh₃) (1 - 4 mol%)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Hexanes (for workup and chromatography)

    • Brine, Deionized Water

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dry glassware (oven or flame-dry) C Assemble flask & condenser under inert gas (N₂/Ar) A->C B Weigh solid reagents: - Aryl Bromide - Pd(OAc)₂ - PPh₃ - K₂CO₃ D Add solids to flask B->D C->D E Add anhydrous DMF via syringe D->E F Add n-butyl acrylate via syringe E->F G Heat reaction to 100-120 °C with vigorous stirring F->G H Monitor reaction by TLC/GC-MS G->H I Cool to room temperature H->I Reaction Complete J Filter through Celite® to remove solids I->J K Partition between EtOAc and water J->K L Wash organic layer with water and brine K->L M Dry organic layer (Na₂SO₄) L->M N Concentrate in vacuo M->N O Purify crude product via silica gel chromatography N->O P Characterize final product (NMR, MS) O->P

Figure 2: General experimental workflow for the Heck coupling reaction.
Step-by-Step Procedure

  • Preparation: To an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 280.9 mg), Palladium(II) acetate (0.01 mmol, 2.2 mg, 1 mol%), triphenylphosphine (0.02 mmol, 5.2 mg, 2 mol%), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol, 215 µL).

  • Reaction: Lower the flask into a pre-heated heating mantle and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Comparative Reaction Conditions

The optimal conditions can vary based on the specific substrates and desired outcome. The table below summarizes typical conditions used for Heck couplings of aryl bromides.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst Pd(OAc)₂ (1 mol%)Pd(dba)₂ (0.5 mol%)PdCl₂(PPh₃)₂ (2 mol%)[9][10][11]
Ligand PPh₃ (2 mol%)L·HBr (NHC precursor) (0.5 mol%)(none added)[9][11]
Base K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)Et₃N (3 eq)[3][10][11]
Solvent DMF / H₂O (1:1)DioxaneAcetonitrile[3][10][11]
Temperature 80 °C120 °CReflux (82 °C)[3][10][11]
Alkene Styrenen-Butyl AcrylateEthyl Acrylate[3][10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the catalyst.[15] 2. Low Temperature: Reaction is too slow at the set temperature. 3. Reagent Purity: Impure reagents (especially water in solvent/base).1. Improve Inert Technique: Ensure proper degassing of solvents and maintain a positive inert gas pressure.[15] 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., to 120-130 °C for DMF). 3. Use Anhydrous Reagents: Use freshly opened anhydrous solvents and ensure the base is dry.
Formation of Palladium Black 1. Catalyst Decomposition: The ligand-to-palladium ratio may be too low, or the temperature is too high, causing the catalyst to agglomerate and precipitate.[15][16] 2. Presence of Oxygen: Trace oxygen can rapidly decompose the Pd(0) species.1. Adjust Ligand Ratio: Increase the ligand:Pd ratio (e.g., from 2:1 to 4:1 for PPh₃). Consider a more robust ligand like an NHC or a bulky phosphine.[15] 2. Optimize Temperature: Avoid excessive temperatures.[15] 3. Rigorous Degassing: Degas the solvent by sparging with N₂/Ar for 15-30 minutes before adding the catalyst.
Side Product Formation (e.g., Hydrodehalogenation) 1. Pd-H Species: Formation of palladium-hydride species can lead to the replacement of the bromine with hydrogen.[15] This can be promoted by trace water or certain bases.1. Screen Bases/Solvents: Switch to a different base (e.g., an organic amine like DIPEA) or ensure strictly anhydrous conditions.[15]
Alkene Isomerization or Polymerization 1. Reversible β-Hydride Elimination: The β-hydride elimination step can be reversible, leading to double bond migration.[7] 2. High Temperature: Can promote polymerization of activated alkenes like acrylates.1. Add Salt Additives: In some cases, silver or thallium salts can minimize isomerization by promoting the desired reductive elimination pathway.[7][9] 2. Lower Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable rate.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-Bromo-4,5-dichlorobenzoate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl-Alkynes in Modern Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under relatively mild conditions.[1][4]

This guide focuses on the Sonogashira coupling of a specific and challenging substrate: Methyl 3-bromo-4,5-dichlorobenzoate. This aryl bromide is characterized by the presence of multiple electron-withdrawing groups (the ester and two chlorine atoms), which significantly influences its reactivity.[5][6] Understanding how to effectively couple this substrate with a diverse range of terminal alkynes is of great interest to researchers in drug discovery and materials science, as the resulting substituted aryl-alkyne products serve as versatile building blocks for more complex molecular architectures.

These application notes provide a detailed, field-proven protocol for the Sonogashira coupling of this compound with terminal alkynes. Beyond a simple recitation of steps, this document delves into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, empowering the researcher to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[1][7] A simplified representation of the accepted mechanism is as follows:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[8] The electron-withdrawing nature of the substituents on the aryl bromide generally promotes this step.[6]

    • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.[8]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[8]

  • Copper Cycle:

    • Acid-Base Reaction: The terminal alkyne reacts with the amine base to form a small amount of the corresponding conjugate base.

    • Copper Acetylide Formation: This acetylide anion then reacts with a copper(I) salt (typically CuI) to form the key copper(I) acetylide intermediate.[8]

The following diagram illustrates the interconnected nature of these catalytic cycles:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC2R Ar-Pd(II)-C≡CR(L_n) ArPdBr->ArPdC2R Transmetalation CuX Cu(I)X ArPdBr->CuX ArPdC2R->Pd0 Reductive Elimination (Ar-C≡CR) CuC2R Cu(I)-C≡CR CuC2R->ArPdBr CuC2R->CuX HC2R H-C≡CR (Terminal Alkyne) HC2R->CuC2R Base

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a variety of terminal alkynes. Optimization may be required for particularly challenging or sterically hindered alkynes.

Materials and Reagents
  • Aryl Halide: this compound

  • Terminal Alkyne: (e.g., Phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas manifold (Schlenk line)

  • Syringes and needles for reagent transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental process:

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Reagents setup->reagents reaction Reaction Monitoring (TLC/GC-MS) reagents->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end_node End analysis->end_node

Figure 2: General Experimental Workflow for the Sonogashira Coupling.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

    • Add the base (e.g., Et₃N, 2.0-3.0 equiv) via syringe.

    • Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Conditions and Monitoring:

    • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the terminal alkyne. For aryl bromides with electron-withdrawing groups, the reaction often proceeds efficiently at or slightly above room temperature.[8]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Representative Reaction Parameters

The following table provides a starting point for the reaction conditions with different classes of terminal alkynes.

Terminal Alkyne (R-C≡CH)R GroupPd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
PhenylacetylenePhenyl2-34-6Et₃N (2.0)THF25-404-12
1-Hexynen-Butyl3-56-10DIPA (2.5)THF/DMF40-606-18
Trimethylsilylacetylene-Si(CH₃)₃2-34-6Et₃N (2.0)THF252-6
Propargyl alcohol-CH₂OH3-56-10DIPA (3.0)DMF50-708-24

Note: These are guideline parameters. The reactivity of the aryl bromide is influenced by its electronic properties.[9] Aryl bromides with strong electron-withdrawing groups, like the subject of this guide, are generally more reactive in the oxidative addition step.[6]

Trustworthiness: A Self-Validating System

A successful Sonogashira coupling should exhibit several key characteristics that validate the protocol:

  • Complete Consumption of Starting Material: TLC or GC-MS analysis should show the disappearance of the this compound spot/peak.

  • Formation of a Single Major Product: While minor side products, such as alkyne homocoupling (Glaser coupling), can occur, the desired cross-coupled product should be the predominant species.

  • Reproducibility: The protocol should yield consistent results when performed under identical conditions.

  • Characterization: The final product's identity and purity should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile transformation for the synthesis of highly functionalized aryl-alkynes. The protocol detailed herein provides a solid foundation for researchers to explore the synthesis of novel compounds for applications in medicinal chemistry and materials science. Further optimization, including the exploration of modern phosphine ligands or even copper-free conditions, may lead to even more efficient and sustainable synthetic routes.[3][10] The principles outlined in this guide, grounded in a mechanistic understanding of the reaction, will empower scientists to confidently apply and adapt this powerful synthetic tool.

References

Application Note & Protocol: High-Fidelity Buchwald-Hartwig Amination of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2] Its significance is particularly pronounced in the fields of pharmaceutical discovery and materials science, where aryl and heteroaryl amines constitute foundational structural motifs.[3][4] This reaction provides a robust and versatile alternative to classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, often proceeding under milder conditions with superior functional group tolerance.[1]

This guide provides an in-depth protocol and expert analysis for the amination of a challenging, electron-deficient substrate: Methyl 3-bromo-4,5-dichlorobenzoate. The electronic properties of this aryl halide, influenced by two chloro substituents and a methyl ester group, render it an excellent candidate for oxidative addition to the palladium center. However, the presence of the ester functionality necessitates careful selection of the base to prevent unwanted saponification. This document will dissect the mechanistic underpinnings of the reaction, guide the rational selection of reagents, and present a validated, step-by-step protocol for successful execution.

The Mechanistic Core: A Self-Validating Catalytic System

The efficacy of the Buchwald-Hartwig amination lies in its well-understood catalytic cycle, which involves a Pd(0)/Pd(II) redox couple.[2] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The cycle proceeds through three primary stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically bearing bulky phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[5][6] The reactivity order for the aryl halide generally follows Ar-I > Ar-Br > Ar-Cl.[7]

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the amine nucleophile. A base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[8] The choice of base is critical; it must be strong enough to facilitate deprotonation but not so harsh as to degrade the substrate or product.[7][9]

  • Reductive Elimination: The final step involves the formation of the C–N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][10]

Bulky, electron-rich phosphine ligands are crucial for the success of this cycle. They promote the formation of stable, monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step, while simultaneously inhibiting side reactions like β-hydride elimination.[1][4][11]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-H-Base)⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Schlenk Flask (Aryl Halide, Base, Pd Catalyst, Ligand) B 2. Evacuate & Backfill (3x with Argon) A->B C 3. Add Anhydrous Solvent & Amine via Syringe B->C D 4. Heat to 100-110 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Filter through Celite E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Flash Column Chromatography H->I

References

Application Notes and Protocols: Formation and Reaction of the Grignard Reagent from Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the generation and subsequent reaction of the Grignard reagent derived from Methyl 3-Bromo-4,5-dichlorobenzoate. Direct synthesis using elemental magnesium is fraught with challenges due to the inherent reactivity of the Grignard reagent toward the ester functional group. This document elucidates these challenges and presents a superior, field-proven methodology utilizing a magnesium-halogen exchange at cryogenic temperatures. This approach enables the formation of the functionalized arylmagnesium species, (3-carbomethoxy-4,5-dichlorophenyl)magnesium bromide, which serves as a potent nucleophile for the synthesis of complex, polysubstituted aromatic compounds. Detailed, step-by-step protocols, mechanistic insights, and troubleshooting guides are provided for researchers in synthetic chemistry and drug development.

Introduction and Strategic Considerations

This compound is a valuable starting material for introducing a substituted dichlorophenyl moiety into target molecules. The formation of its corresponding Grignard reagent unlocks a powerful synthetic pathway for creating new carbon-carbon bonds.[1][2] However, the molecular architecture of this substrate presents a significant synthetic challenge: the presence of a methyl ester.

Grignard reagents are potent nucleophiles and strong bases.[3][4][5] The ester group is an electrophilic site susceptible to nucleophilic attack. Consequently, traditional Grignard formation methods involving the direct reaction of the aryl halide with magnesium metal are unsuitable for this substrate.[6] As the Grignard reagent, (3-carbomethoxy-4,5-dichlorophenyl)magnesium bromide, is formed, it will immediately react with the ester of a starting material molecule, leading to a cascade of self-condensation and polymerization, severely diminishing the yield of the desired intermediate.

The Inherent Challenge: Intramolecular Reactivity

Caption: Classical Grignard formation leads to undesired self-condensation.

To circumvent this, the method of choice is a magnesium-halogen exchange reaction conducted at low temperatures.[7] This technique utilizes a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to swap its magnesium atom for the bromine on the substrate. The key advantages are:

  • Speed and Temperature Control: The exchange is rapid even at cryogenic temperatures (e.g., -40 °C to -78 °C).[7]

  • Functional Group Tolerance: At these low temperatures, the rate of the desired magnesium-halogen exchange is significantly faster than the rate of the undesired nucleophilic attack on the ester, allowing the functionalized Grignard reagent to be formed in situ with minimal side reactions.[7]

Recommended Methodology: Magnesium-Halogen Exchange

The protocol outlined below describes the in situ generation of (3-carbomethoxy-4,5-dichlorophenyl)magnesium bromide followed by its reaction with an electrophile, using benzaldehyde as a representative example.

Reagent and Solvent Properties

A thorough understanding of the properties of all materials is critical for safe and successful execution.

ReagentCAS NumberMolecular FormulaMW ( g/mol )Properties
This compound1160574-77-5C₈H₅BrCl₂O₂283.93Solid[8]
Isopropylmagnesium chloride (i-PrMgCl)1068-55-9C₃H₇ClMg102.82Typically supplied as a ~2.0 M solution in THF or 2-MeTHF; moisture-sensitive.[7]
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous grade required; bp: 66 °C; moisture-sensitive.
Benzaldehyde100-52-7C₇H₆O106.12Liquid; d: 1.044 g/mL; bp: 179 °C.
Saturated aq. NH₄Cl12125-02-9 (NH₄Cl)NH₄Cl in H₂O53.49Aqueous solution used for quenching.
Detailed Experimental Protocol

This protocol details the formation of the Grignard reagent and its subsequent reaction to synthesize Methyl 3-((hydroxy(phenyl)methyl))-4,5-dichlorobenzoate.

Workflow Overview

Caption: Experimental workflow for the two-step, one-pot procedure.

Materials & Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum and backfilled with Argon or Nitrogen.

  • Magnetic stirrer and stir bar.

  • Argon/Nitrogen inlet.

  • Septa and syringes for anhydrous transfers.

  • Low-temperature thermometer.

  • Cooling bath (e.g., dry ice/acetonitrile).

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (Argon), add this compound (1.42 g, 5.0 mmol, 1.0 equiv.).

  • Dissolution: Add 20 mL of anhydrous THF via syringe. Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath. It is crucial to maintain this temperature to prevent side reactions.[7]

  • Mg-Halogen Exchange: Slowly add isopropylmagnesium chloride (2.0 M solution in THF, 2.75 mL, 5.5 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Grignard Formation: Stir the resulting solution at -40 °C for 1 hour. The formation of the Grignard reagent, (3-carbomethoxy-4,5-dichlorophenyl)magnesium bromide, is typically complete within this timeframe.

  • Electrophile Addition: In a separate dry flask, dissolve benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv.) in 5 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent mixture at -40 °C over 10 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at -40 °C for an additional 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Scope of Reactions and Mechanistic Insight

The in situ generated (3-carbomethoxy-4,5-dichlorophenyl)magnesium bromide is a versatile nucleophile that can react with a wide range of electrophiles.

Reaction Scope
ElectrophileProduct TypeExample Product Structure (after workup)
Aldehyde (R-CHO)Secondary AlcoholR = Ph: Methyl 3-(hydroxy(phenyl)methyl)-4,5-dichlorobenzoate
Ketone (R₂C=O)Tertiary AlcoholR = Me: Methyl 3-(1-hydroxy-1-methylethyl)-4,5-dichlorobenzoate
Carbon Dioxide (CO₂)Carboxylic Acid2-carbomethoxy-4,5-dichlorobenzoic acid
Ester (R-COOR')Tertiary Alcohol (2 adds)R = Me: Methyl 3-(1-hydroxy-1-methylethyl)-4,5-dichlorobenzoate (from Me-OAc)
N,N-Dimethylformamide (DMF)AldehydeMethyl 3-formyl-4,5-dichlorobenzoate

Note: Reaction with esters requires two equivalents of the Grignard reagent and results in a tertiary alcohol where two substituents are identical.[2][3][9]

Reaction Mechanism: Addition to a Carbonyl

The core reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Caption: Mechanism of Grignard addition to an aldehyde.

The Grignard reagent's carbon atom, bearing a partial negative charge, attacks the partially positive carbonyl carbon.[5] This forms a new carbon-carbon bond and a tetracoordinate magnesium alkoxide intermediate. Subsequent protonation during the acidic workup yields the final alcohol product.[10]

Troubleshooting and Safety

IssuePossible CauseRecommended Solution
Reaction Fails to Initiate Wet glassware or solvents; poor quality i-PrMgCl reagent.Ensure all glassware is rigorously flame-dried under vacuum. Use freshly opened, anhydrous grade solvents. Titrate the Grignard reagent before use to confirm its concentration.[7]
Low Yield of Desired Product Reaction temperature was too high, leading to ester attack; insufficient reaction time.Maintain temperature strictly at or below -40 °C during exchange and addition. Increase stirring time for the exchange reaction to 1.5 hours.
Formation of Biphenyl Side Product This is less common in exchange reactions but can occur.This is a classic side product in direct Mg insertion methods.[1] If observed, ensure slow addition of reagents to avoid localized high concentrations.
Complex Mixture of Products Incomplete reaction; quenching before the reaction is complete.Allow the reaction to warm fully to room temperature before quenching to ensure it goes to completion. Monitor the reaction by TLC if possible.

Safety Precautions:

  • Grignard reagents and their precursors are highly reactive and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere.[1]

  • Anhydrous ethers like THF can form explosive peroxides. Use freshly opened bottles and never distill to dryness.

  • The quenching process can be exothermic. Perform the addition of aqueous NH₄Cl slowly and with cooling if necessary.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Advanced Cross-Coupling Protocols for the Versatile Building Block: Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoates in Synthesis

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired physicochemical and biological properties. Methyl 3-bromo-4,5-dichlorobenzoate has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling and two chlorine atoms that modulate the electronic properties of the ring and offer potential for further functionalization, makes it an attractive starting material for the synthesis of a diverse array of novel compounds. The electron-deficient nature of the aromatic ring, enhanced by the presence of the chloro and methyl ester functionalities, influences its reactivity in palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The methodologies presented herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. Beyond a simple recitation of steps, this document delves into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, empowering scientists to troubleshoot and adapt these protocols to their specific synthetic challenges.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in any experimental setting.

PropertyValueSource
CAS Number 1160574-77-5[1][2][3]
Molecular Formula C₈H₅BrCl₂O₂[2]
Molecular Weight 283.93 g/mol [2]

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Thermal decomposition may produce irritating gases and vapors.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] The reaction's tolerance of a wide range of functional groups and the relatively low toxicity of the organoboron reagents make it a cornerstone of modern organic synthesis.

Rationale for Protocol Design:

For an electron-deficient substrate such as this compound, the oxidative addition of palladium to the C-Br bond is generally facile. The key challenge is to ensure efficient transmetalation and reductive elimination to achieve high yields. The choice of a bulky, electron-rich phosphine ligand is crucial to promote these steps and prevent catalyst deactivation. A moderately strong inorganic base is selected to activate the boronic acid without promoting hydrolysis of the methyl ester.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura cluster_main Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Ar'L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Product Formation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 v/v, degassed)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing access to a wide range of aryl amines.[5] This reaction has become an indispensable tool in drug discovery for the construction of aniline and heteroaryl amine derivatives.

Rationale for Protocol Design:

The coupling of amines with the electron-deficient this compound requires a highly active catalyst system to overcome the potentially slower rates of C-N bond formation. The use of a sterically hindered biarylphosphine ligand, such as XPhos, in combination with a strong, non-nucleophilic base like sodium tert-butoxide, is essential for promoting the catalytic cycle and achieving high yields.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_main Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(Amine)L_n] OxAdd->AmineCoord Amine Coordination AmideComplex Ar-Pd(II)(Amide)L_n AmineCoord->AmideComplex Deprotonation (Base) AmideComplex->Pd0 Reductive Elimination Product Ar-Amine AmideComplex->Product Product Formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4] This reaction is highly valued for its mild conditions and broad functional group tolerance.

Rationale for Protocol Design:

For the Sonogashira coupling of this compound, a standard catalyst system of Pd(PPh₃)₄ and CuI is often effective. An amine base, such as triethylamine, serves both as a base and as a solvent. The reaction is typically run under mild conditions to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling). For electron-deficient aryl halides, the reaction generally proceeds efficiently.[6]

Catalytic Cycle of the Sonogashira Reaction

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Alkyne(L_n) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-C≡C-R Transmetalation->Product Product Formation CuBr Cu(I)Br CuAlkyne Cu(I)-Alkyne CuAlkyne->Transmetalation CuAlkyne->CuBr Transmetalation to Pd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAlkyne + Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • Anhydrous, degassed THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use freshly opened reagents or purify them.
Insufficiently active catalyst systemFor Suzuki and Buchwald-Hartwig, screen more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos).
Poor quality of reagentsEnsure the boronic acid is not decomposed; use freshly distilled amines.
Ester hydrolysis Base is too strong or reaction time is too longUse a milder base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki); reduce reaction time.
Homocoupling of boronic acid or alkyne Presence of oxygen; incorrect catalyst/ligand ratioThoroughly degas solvents; optimize catalyst and ligand loading.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for the synthesis of a wide range of substituted benzoate derivatives. By understanding the underlying principles of catalyst selection and reaction optimization, researchers can effectively utilize this building block to accelerate their research and development efforts in medicinal chemistry and materials science.

References

The Strategic Utility of Methyl 3-Bromo-4,5-dichlorobenzoate in the Forge of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 3-bromo-4,5-dichlorobenzoate, a synthetically versatile aromatic building block, has emerged as a compound of significant interest. Its trifunctionalized nature—featuring a bromine atom and two chlorine atoms at distinct positions on the benzene ring, alongside a methyl ester—provides a rich platform for selective and sequential chemical transformations. This unique arrangement of reactive sites allows for the orchestrated introduction of diverse functionalities and the subsequent construction of complex heterocyclic systems. Heterocyclic compounds are at the core of a vast majority of pharmaceuticals, and the ability to rapidly generate libraries of novel heterocyclic scaffolds is a cornerstone of modern drug development programs. This application note will provide an in-depth exploration of the utility of this compound in the synthesis of novel heterocycles, offering detailed protocols and mechanistic insights for researchers and scientists in the field.

The strategic importance of this particular scaffold lies in the differential reactivity of its halogen substituents. The bromine atom is generally more reactive than the chlorine atoms in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This reactivity differential enables chemists to perform selective functionalization at the 3-position, while leaving the 4- and 5-positions available for subsequent transformations or to serve as key structural elements influencing the final conformation and electronic properties of the target molecule. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

This guide will delve into specific applications of this compound in the synthesis of two important classes of heterocycles: substituted benzothiazoles and novel pyridopyrimidines. The protocols provided are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen reagents and conditions to empower the researcher to adapt and innovate.

I. Synthesis of Substituted 6,7-Dichloro-1,3-benzothiazoles: A Gateway to Bioactive Scaffolds

Benzothiazoles are a prominent class of heterocyclic compounds found in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anticonvulsant activities. The strategic use of this compound allows for the efficient construction of 6,7-dichlorobenzothiazole derivatives, with opportunities for further diversification.

The synthetic strategy commences with a selective Suzuki-Miyaura coupling reaction to introduce a desired aryl or heteroaryl substituent at the 3-position, followed by a sequence of functional group manipulations and cyclization to construct the thiazole ring.

Workflow for the Synthesis of a 2-Aryl-6,7-dichlorobenzothiazole Derivative

A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B Step 1 C Methyl 3-Aryl-4,5-dichlorobenzoate B->C D Hydrolysis (LiOH, THF/H2O) C->D Step 2 E 3-Aryl-4,5-dichlorobenzoic acid D->E F Amidation (EDC, HOBt, NH4Cl) E->F Step 3 G 3-Aryl-4,5-dichlorobenzamide F->G H Lawesson's Reagent G->H Step 4 I 3-Aryl-4,5-dichlorothiobenzamide H->I J Oxidative Cyclization (K3[Fe(CN)6], NaOH) I->J Step 5 K 2-Aryl-6,7-dichlorobenzothiazole J->K

Caption: Synthetic workflow for 2-Aryl-6,7-dichlorobenzothiazole.

Experimental Protocol: Synthesis of 2-Phenyl-6,7-dichlorobenzothiazole

This protocol is adapted from established procedures for Suzuki-Miyaura couplings and subsequent benzothiazole formations.

Step 1: Suzuki-Miyaura Coupling to form Methyl 3-phenyl-4,5-dichlorobenzoate

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Amount
This compound283.931.0284 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃138.213.0415 mg
Toluene/Ethanol/Water (3:1:1)--10 mL

Procedure:

  • To a 50 mL round-bottom flask, add this compound (284 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-phenyl-4,5-dichlorobenzoate.

Rationale: The choice of Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The base (K₂CO₃) is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center. The solvent system ensures solubility of both organic and inorganic reagents.

Step 2-5: Conversion to 2-Phenyl-6,7-dichlorobenzothiazole

Detailed protocols for the subsequent hydrolysis, amidation, thionation, and cyclization steps are based on standard organic synthesis methodologies and would follow established procedures. For instance, the conversion of the amide to a thioamide is often achieved using Lawesson's reagent, and the final oxidative cyclization can be performed using potassium ferricyanide.

II. Construction of Novel Dichlorinated Pyridopyrimidine Cores

Pyridopyrimidines are another class of heterocycles with significant interest in drug discovery, often acting as kinase inhibitors and scaffolds for other targeted therapies. The dichlorinated benzene ring from the starting material can be incorporated into a quinazoline-like structure, which can then be further elaborated.

This synthetic route leverages a Buchwald-Hartwig amination followed by a condensation/cyclization cascade to build the heterocyclic core.

Workflow for the Synthesis of a Dichlorinated Pyridopyrimidine Derivative

A This compound B Buchwald-Hartwig Amination (2-Aminopyridine derivative, Pd catalyst, Ligand, Base) A->B Step 1 C Methyl 3-(pyridin-2-ylamino)-4,5-dichlorobenzoate B->C D Hydrolysis (NaOH, MeOH/H2O) C->D Step 2 E 3-(Pyridin-2-ylamino)-4,5-dichlorobenzoic acid D->E F Cyclization (POCl3) E->F Step 3 G Dichlorinated Pyridopyrimidine Core F->G

Caption: Synthetic workflow for a Dichlorinated Pyridopyrimidine Core.

Experimental Protocol: Synthesis of a Dichlorinated Pyridopyrimidine Precursor

This protocol is based on established Buchwald-Hartwig amination procedures.

Step 1: Buchwald-Hartwig Amination

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Amount
This compound283.931.0284 mg
2-Amino-5-methylpyridine108.141.2130 mg
Pd₂(dba)₃915.720.0218 mg
Xantphos578.680.0423 mg
Cs₂CO₃325.822.0652 mg
Dioxane--10 mL

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (284 mg, 1.0 mmol), 2-amino-5-methylpyridine (130 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired amino-substituted product.

Rationale: The Pd₂(dba)₃/Xantphos catalytic system is highly effective for the amination of aryl bromides. Xantphos is a bulky electron-rich ligand that promotes the challenging C-N bond formation. Cesium carbonate is a strong base often used in these couplings to facilitate the deprotonation of the amine.

Subsequent Steps: The resulting amino-ester can then be hydrolyzed to the carboxylic acid and subsequently cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to afford the final pyridopyrimidine core, which can be further functionalized.

Conclusion: A Building Block for Future Innovations

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique substitution pattern offers a predictable and controllable platform for the construction of complex and novel heterocyclic systems. The differential reactivity of its halogen atoms, coupled with the versatility of the methyl ester, provides chemists with a powerful tool to explore chemical space and develop new therapeutic agents. The protocols and workflows detailed herein serve as a starting point for researchers to harness the potential of this valuable building block in their own drug discovery and development endeavors. The principles of selective cross-coupling and subsequent cyclization are broadly applicable and can be extended to the synthesis of a wide array of other important heterocyclic scaffolds.

High-Purity Isolation of Methyl 3-Bromo-4,5-dichlorobenzoate from Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Scientific

Abstract

Methyl 3-bromo-4,5-dichlorobenzoate is a key halogenated aromatic ester used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the effective purification of this compound from typical crude reaction mixtures. We present detailed, field-proven protocols for purification by flash column chromatography and recrystallization, including the scientific rationale behind each step, quality control checkpoints, and troubleshooting advice.

Introduction: The Imperative for Purity

The synthesis of this compound, commonly achieved through the Fischer esterification of 3-bromo-4,5-dichlorobenzoic acid with methanol, yields a crude product containing unreacted starting materials, acidic catalysts, and potential side products. The presence of these impurities, particularly regioisomers or unreacted carboxylic acid, can lead to complex downstream reaction profiles, reduced yields, and challenging final product purification.[1] Therefore, a robust and validated purification strategy is not merely a recommendation but a necessity.

This guide is structured to provide both the foundational principles and the practical, step-by-step instructions to consistently achieve >98% purity for the target compound.

Physicochemical Profile

Understanding the properties of the target molecule is the first step in designing a purification strategy.

PropertyValueSource
CAS Number 1160574-77-5[2][3][4]
Molecular Formula C₈H₅BrCl₂O₂[2][3]
Molecular Weight 283.93 g/mol [2][3]
Appearance Off-white to white solidN/A
Solubility Soluble in Dichloromethane, Ethyl Acetate; Sparingly soluble in Hexane, MethanolN/A
Anticipated Impurities in a Typical Esterification

A successful purification begins with identifying likely contaminants.

ImpurityChemical StructurePolarity Relative to ProductRationale for PresenceRemoval Strategy
3-Bromo-4,5-dichlorobenzoic Acid Carboxylic AcidMore PolarUnreacted starting materialAqueous basic wash (work-up); separated by chromatography/recrystallization
Sulfuric Acid (Catalyst) H₂SO₄Highly Polar (Ionic)Reaction catalystAqueous basic wash (work-up)
Methanol CH₃OHMore PolarExcess reactant/solventEvaporation; Aqueous wash
Regioisomeric Esters IsomersSimilarImpurities in starting materialsFlash Column Chromatography

Strategic Purification Workflow

The choice between column chromatography and recrystallization depends on the impurity profile and the scale of the reaction. Chromatography offers superior resolving power for complex mixtures, while recrystallization is a highly efficient and scalable method for removing minor impurities from a solid product.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (EtOAc / NaHCO₃ wash) crude->workup Remove acid catalyst & unreacted acid evaporation Solvent Evaporation workup->evaporation crude_solid Crude Solid Product evaporation->crude_solid tlc TLC Analysis crude_solid->tlc Assess complexity decision Purity & Impurity Profile? tlc->decision chromatography Protocol 1: Flash Column Chromatography decision->chromatography Multiple spots or streaking observed recrystallization Protocol 2: Recrystallization decision->recrystallization Main spot >90% with minor impurities pure_product Pure this compound chromatography->pure_product recrystallization->pure_product Recrystallization_Decision start Need to Select a Solvent test Test small batches: Is compound soluble in hot solvent? start->test test_no No test->test_no test_yes Yes test->test_yes bad_solvent Try a different solvent or a solvent pair test_no->bad_solvent test2 Is compound insoluble or sparingly soluble in cold solvent? test_yes->test2 test2_no No test2->test2_no test2_yes Yes test2->test2_yes test2_no->bad_solvent good_solvent Good Solvent Found test2_yes->good_solvent

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki coupling of Methyl 3-Bromo-4,5-dichlorobenzoate. This particular substrate, while an aryl bromide, presents unique challenges due to its electron-deficient nature and the presence of a base-sensitive methyl ester functional group.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting. Our goal is to empower you to diagnose issues logically and optimize your reaction conditions for success.

Logical Troubleshooting Workflow

Before diving into specific frequently asked questions, it's helpful to have a logical framework for diagnosing a failed reaction. The following workflow outlines the key decision points in troubleshooting the Suzuki coupling of this specific substrate.

G start Low or No Product Yield Observed check_sm Analysis of Crude Reaction: Any Starting Aryl Bromide (Ar-Br) Remaining? start->check_sm sm_yes Yes, Significant Ar-Br Remains check_sm->sm_yes Yes sm_no No, Ar-Br is Consumed check_sm->sm_no No issue_catalyst Problem Area: Sluggish Catalytic Cycle (Oxidative Addition or Catalyst Deactivation) sm_yes->issue_catalyst check_products What is the Major Species in the Mixture? sm_no->check_products solution_catalyst Actionable Solutions: 1. Switch to a more active ligand (e.g., Buchwald-type). 2. Increase reaction temperature cautiously. 3. Verify inertness of atmosphere (rigorous degassing). 4. Use a pre-activated catalyst (e.g., Pd G3/G4 precatalysts). issue_catalyst->solution_catalyst product_deboronation Protodeboronated Boronic Acid and/or Homocoupled Boronic Acid check_products->product_deboronation R-B(OH)2 side products product_dehalogenation Dehalogenated Starting Material (Ar-H) check_products->product_dehalogenation Ar-H product_hydrolysis Saponified Starting Material or Product (Ar-COOH) check_products->product_hydrolysis Ar-COOH issue_boronic Problem Area: Boronic Acid Instability product_deboronation->issue_boronic issue_dehalogenation Problem Area: Dehalogenation Side Reaction product_dehalogenation->issue_dehalogenation issue_hydrolysis Problem Area: Ester Hydrolysis product_hydrolysis->issue_hydrolysis solution_boronic Actionable Solutions: 1. Use fresh, high-purity boronic acid. 2. Switch to a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate). 3. Ensure rigorous degassing to prevent oxidative homocoupling. issue_boronic->solution_boronic solution_dehalogenation Actionable Solutions: 1. Avoid alcohol-based solvents. 2. Switch to a weaker base (e.g., KF, K2CO3). 3. Screen bulky ligands that favor reductive elimination over Pd-H formation. issue_dehalogenation->solution_dehalogenation solution_hydrolysis Actionable Solutions: 1. Use a milder, non-hydroxide base (KF is ideal). 2. Minimize water in the reaction mixture. 3. Reduce reaction time and temperature if possible. issue_hydrolysis->solution_hydrolysis

Figure 1. A decision tree for troubleshooting the Suzuki coupling.

Frequently Asked Questions (FAQs)

Substrate and Base-Related Issues

Q1: My reaction is complete, but my main product is the carboxylic acid (3-Bromo-4,5-dichlorobenzoic acid) instead of the methyl ester. What caused this saponification?

A1: This is a classic issue of base incompatibility with your substrate's functional group. The methyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures.

  • Causality: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even strong alkoxides readily hydrolyze esters. Weaker bases, such as sodium or potassium carbonate (Na₂CO₃, K₂CO₃), can also cause significant hydrolysis, particularly with long reaction times or high temperatures. The role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex, but a base that is too strong will attack other electrophilic sites.[1][2][3]

  • Troubleshooting Strategy: The most effective solution is to switch to a milder base that is sufficient to activate the boronic acid but gentle enough to leave the ester intact.

    • Primary Recommendation: Use potassium fluoride (KF).[1][4] KF is known to be effective in promoting Suzuki couplings while being compatible with base-labile groups.[1]

    • Alternative: Finely powdered potassium phosphate (K₃PO₄) can also be effective and is generally less harsh than carbonates.[5]

    • Solvent Considerations: If possible, minimizing the amount of water in the reaction can also help suppress hydrolysis.[4]

BaseTypical StrengthSuitability for Ester SubstrateNotes
NaOH, KOHStrongPoor High risk of complete and rapid saponification.
K₂CO₃, Cs₂CO₃ModerateModerate Can be used, but risk of hydrolysis increases with temperature and time.[5]
K₃PO₄ModerateGood Often a good balance of reactivity and functional group tolerance.
KFMildExcellent Ideal choice for base-sensitive substrates like yours.[1][4]
Table 1. Comparison of common bases for Suzuki coupling with base-sensitive substrates.

Q2: My starting material (this compound) was consumed, but the main product is Methyl 3,4-dichlorobenzoate. Why did I lose the bromine instead of coupling?

A2: You are observing hydrodehalogenation, a common side reaction where the halide is replaced by a hydrogen atom.[6]

  • Causality: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[6] Sources of the hydride can include:

    • Solvents: Alcohol solvents (e.g., methanol, ethanol) can act as hydride donors.

    • Base: Some bases or impurities can facilitate the formation of Pd-H.

    • Water: Trace amounts of water can also contribute to this pathway.

  • Troubleshooting Strategy:

    • Solvent Choice: Immediately switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[6] These are less likely to act as hydride sources.

    • Ligand Optimization: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands tend to accelerate the desired reductive elimination step (forming the C-C bond), which can outcompete the undesired dehalogenation pathway.[6]

    • Base Selection: Use a well-defined, high-purity inorganic base like K₃PO₄ or KF.

Catalyst and Ligand-Related Issues

Q3: My reaction started, but then the solution turned black and the reaction stalled with significant starting material remaining. What happened to my catalyst?

A3: The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[7] This is a visual indicator of catalyst deactivation and is a very common reason for incomplete reactions.[8]

  • Causality: The active catalyst in a Suzuki coupling is a soluble Pd(0) species, typically coordinated to phosphine ligands. If the ligands dissociate or are not robust enough to stabilize the palladium center, the Pd(0) atoms will agglomerate and precipitate out of solution as inactive palladium black. This is more common at higher temperatures or if the reaction is not kept under a strictly inert atmosphere.

  • Troubleshooting Strategy: The solution lies in choosing a more robust and stable catalyst system.

    • Ineffective Ligands: Standard triphenylphosphine (PPh₃) is often not sufficient for challenging substrates and can lead to catalyst decomposition.

    • Recommended Ligands: Use modern, bulky, and electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands. These ligands form more stable complexes with palladium, preventing agglomeration and promoting the key steps of the catalytic cycle.[9]

    • Use Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are air-stable solids that reliably generate the active, monoligated Pd(0) species in solution. This can offer greater reproducibility than generating the catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand.[10]

Catalyst SystemGeneral Use CaseSuitability for This SubstrateNotes
Pd(PPh₃)₄Simple, unhindered substratesLow Often ineffective; prone to deactivation.[9]
Pd(OAc)₂ / PPh₃General PurposeLow to Moderate Better than Pd(PPh₃)₄ but still not ideal.
PdCl₂(dppf)Good general catalystModerate Can work, but may still be sluggish.
Pd₂(dba)₃ / SPhos or XPhosChallenging/hindered substratesExcellent Highly active and stable system.[9][11]
XPhos Pd G3/G4Air-stable precatalystExcellent State-of-the-art choice for reliability and high activity.[10][12]
Table 2. Recommended catalyst systems for challenging Suzuki couplings.
Boronic Acid-Related Issues

Q4: My aryl bromide is consumed, but I only see homocoupled biaryl from my boronic acid and a byproduct that corresponds to my boronic acid losing its boron group. What is the issue?

A4: This points directly to issues with your boronic acid reagent, specifically oxidative homocoupling and protodeboronation.

  • Causality:

    • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species that facilitates this unwanted reaction.[13]

    • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[14] It is a very common decomposition pathway for boronic acids, especially in aqueous or protic media at elevated temperatures, effectively destroying your nucleophile before it can participate in the cross-coupling.[15]

  • Troubleshooting Strategy:

    • Ensure Inert Atmosphere: Rigorously degas your solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction setup and duration.[10][16] This is critical to prevent homocoupling.

    • Verify Reagent Quality: Use only fresh, high-purity boronic acid. Older bottles that have been exposed to air and moisture are prone to decomposition.

    • Use Boronic Acid Alternatives: If protodeboronation is a persistent issue, switch to a more stable boron reagent.

      • Pinacol Esters (R-Bpin): Generally more robust and less prone to protodeboronation than the corresponding boronic acids.[13]

      • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[17]

      • MIDA Boronates: Exceptionally stable reagents that are inert to many reaction conditions until a slow-release hydrolysis is triggered, making them excellent for complex syntheses.[13][14]

Key Mechanistic Pathways & Side Reactions

Understanding the competing reactions within the flask is crucial for effective troubleshooting. The desired catalytic cycle can be intercepted by several off-cycle pathways.

G cluster_main Desired Suzuki Catalytic Cycle cluster_side Common Failure Pathways pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X ar_pd_x Ar-Pd(II)-X(L) oa->ar_pd_x tm Transmetalation ar_pd_x->tm + Ar'-B(OR)3- ar_pd_h Ar-Pd(II)-H(L) ar_pd_x->ar_pd_h reaction with H- source ar_pd_ar Ar-Pd(II)-Ar'(L) tm->ar_pd_ar re Reductive Elimination ar_pd_ar->re re->pd0 regenerates product Ar-Ar' (Desired Product) re->product hydride Hydride Source (Solvent, H2O) dehalogenation_product Ar-H (Dehalogenated Byproduct) ar_pd_h->dehalogenation_product Reductive Elimination boronic_acid Ar'-B(OH)2 (Boronic Acid) protodeboronation_product Ar'-H (Protodeboronated Byproduct) boronic_acid->protodeboronation_product + H+ source (e.g., H2O)

Figure 2. The desired Suzuki catalytic cycle versus common off-cycle failure pathways.

Validated Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for this compound

This protocol is designed to minimize side reactions like ester hydrolysis and catalyst deactivation.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G4, 1-2 mol%) and any additional ligand if required.

  • Atmosphere Inerting:

    • Seal the Schlenk flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or high-purity nitrogen. Repeat this evacuate-backfill cycle a total of three times.

  • Solvent Addition:

    • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Initiation:

    • Add the palladium precatalyst to the flask under a positive flow of inert gas.

    • Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Quality Control Test for Boronic Acids

If you suspect your boronic acid is the cause of failure, perform this simple control reaction.

  • Setup: Follow the same procedure as Protocol 1.

  • Substrates: Use a simple, reliable aryl bromide like 4-bromoanisole (1.0 equiv) instead of your complex substrate. Use your questionable boronic acid (1.2 equiv).

  • Conditions: Use a robust catalyst system known to work well (e.g., SPhos Pd G4) and standard conditions (K₃PO₄, Dioxane/H₂O, 100 °C).

  • Analysis: If this reaction fails to produce the coupled product (4-methoxybiphenyl derivative), it strongly indicates that your boronic acid reagent is inactive or decomposed and should be replaced.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl 3-Bromo-4,5-dichlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 3-Bromo-4,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this versatile but challenging substrate. Given its electronic properties—an electron-deficient aromatic ring due to two chlorine atoms and a methyl ester group—standard cross-coupling conditions often require careful tuning.

This resource provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimentation to help you achieve reliable and high-yielding results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the use of this compound in catalysis.

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this substrate?

This compound is a suitable substrate for several key cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds. The most prevalent are:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is often the first choice due to the mild conditions and commercial availability of a vast array of boronic acids.[1]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form arylamines, a critical transformation in pharmaceutical chemistry.[2][3][4]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes, which are valuable intermediates in materials science and natural product synthesis.[5][6][7]

The reactivity of the C-Br bond is significantly higher than that of the C-Cl bonds, allowing for chemoselective functionalization.[8]

Q2: What is a good starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

For initial screening, a palladium catalyst loading of 0.5 to 2 mol % is a reasonable starting point for aryl bromides.[9][10] Given the electron-deficient nature of this substrate, which generally promotes the initial oxidative addition step, starting at the lower end of this range is often feasible.[11][12] However, if sluggish reactivity is observed, increasing the loading to 5 mol % may be necessary.[13]

Q3: My reaction mixture turned black immediately. Is the reaction failing?

Not necessarily. The formation of a black precipitate, colloquially known as "palladium black," is a common observation in palladium-catalyzed reactions.[14] It indicates the decomposition of the soluble Pd(0) active catalyst into palladium metal aggregates. While excessive and rapid formation can signal catalyst deactivation and lead to lower yields, many successful reactions proceed despite a dark, heterogeneous appearance.[15] The key is whether conversion is proceeding. If the reaction stalls, then the formation of palladium black is a primary symptom of catalyst deactivation that needs to be addressed.

Q4: How do I choose between a copper-catalyzed or copper-free Sonogashira reaction?

The choice depends on your substrate's sensitivity and desired purity profile.

  • Classical Sonogashira (with Copper co-catalyst): The copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[7] This is often a very efficient process.

  • Copper-Free Sonogashira: This variation is preferred when the potential for homocoupling of the alkyne (forming a diyne) is a concern, as this side reaction is often promoted by copper.[6][16] Copper-free conditions are also advantageous when working with substrates that are sensitive to copper salts. These protocols typically rely on specialized palladium catalysts or bulky phosphine ligands to enable efficient coupling without the co-catalyst.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis by TLC, GC, or LC-MS shows a significant amount of unreacted this compound after the expected reaction time.

Probable Cause Scientific Rationale & Explanation Recommended Solution & Protocol
A. Inefficient Catalyst Activation Many common palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts and require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[17] This reduction step can be slow or incomplete, leading to a low concentration of the active catalyst.Solution: Use a modern, well-defined Pd(0) pre-catalyst. Buchwald's G3 or G4 palladacycles, for example, are designed for rapid and clean generation of the active LPd(0) species.[18] If using a Pd(II) source, consider adding an extra equivalent of a phosphine ligand, which can act as a reductant, though this can alter the ligand-to-metal ratio.[18][19]
B. Insufficient Catalyst Loading The total number of catalytic cycles (Turnover Number or TON) may be limited by catalyst decomposition. If the catalyst degrades before the reaction reaches completion, increasing the initial amount can provide enough active species to consume all the starting material.Solution: Perform a catalyst loading screen. Set up parallel reactions with systematically increasing catalyst loading. Protocol: See Experimental Protocol 1: Catalyst Loading Screening below.
C. Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium center and tuning its reactivity.[20][21] For an electron-deficient aryl bromide, an electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often required to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[21]Solution: Screen a panel of ligands. Start with commonly successful biarylphosphine ligands known for their robustness. For Suzuki couplings, SPhos is often a robust choice.[6] For Buchwald-Hartwig aminations, ligands like BrettPhos can be effective for preventing side reactions.[18]
D. Poor Reagent Purity or Quality Impurities in starting materials, solvents, or bases can act as catalyst poisons. Water and oxygen are common culprits. Boronic acids, in particular, can degrade upon storage, leading to protodeboronation.[12]Solution: Ensure all reagents are pure and dry. Use freshly distilled or anhydrous solvents that have been properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes).[18] Use a fresh bottle of boronic acid or verify its quality.
Problem 2: Significant Formation of Side Products

Symptom: Multiple spots/peaks are observed via TLC/LC-MS, corresponding to products from homocoupling, dehalogenation, or other undesired pathways.

Probable Cause Scientific Rationale & Explanation Recommended Solution & Protocol
A. Aryl Homocoupling (Biaryl Formation) This occurs when two molecules of the starting aryl bromide couple together. This can be promoted by excessively high temperatures or if the transmetalation step (e.g., with the boronic acid in a Suzuki reaction) is slow relative to other pathways.Solution: Decrease the reaction temperature by 10-20 °C. Lowering the catalyst loading can also sometimes mitigate this, as it reduces the concentration of reactive palladium species available for side reactions.
B. Protodeboronation / Dehalogenation Protodeboronation: The boronic acid reacts with trace water or protic solvents, converting it back to an arene before it can couple.[22] Dehalogenation: The aryl halide is reduced to the corresponding arene (Methyl 3,4-dichlorobenzoate). This can occur if a hydride source is present (e.g., from certain bases or solvents) and the palladium intermediate undergoes reductive elimination with a hydride instead of the desired coupling partner.[12]Solution: For protodeboronation, ensure strictly anhydrous conditions and use a stable boronic ester (e.g., a pinacol ester) instead of the acid.[12] For dehalogenation, screen different bases. A non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃ is often a good choice for Suzuki reactions.[23]
C. Catalyst Loading Too High While insufficient loading causes low conversion, excessive loading can accelerate side reactions. A high concentration of the active catalyst can increase the rate of undesired pathways like homocoupling or decomposition routes that lead to side products.Solution: Reduce the catalyst loading. If a screen (as in Protocol 1) showed good conversion at 2 mol %, but with side products, try running the reaction at 0.5-1.0 mol %. The goal is to find the "sweet spot" that balances high conversion with high selectivity.

Part 3: Experimental Protocols & Data

Experimental Protocol 1: Catalyst Loading Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to identify the optimal catalyst loading.

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq) in degassed solvent (e.g., dioxane/water 4:1).

  • Reaction Setup: To four separate reaction vials equipped with stir bars, add the appropriate amount of the palladium catalyst/ligand system to achieve the target mol %.

    • Vial 1: 0.5 mol %

    • Vial 2: 1.0 mol %

    • Vial 3: 2.0 mol %

    • Vial 4: 5.0 mol %

  • Initiation: Add an equal volume of the prepared stock solution to each vial. Seal the vials and place them in a preheated reaction block or oil bath (a typical starting temperature is 80-100 °C).[24]

  • Monitoring: After a set time (e.g., 4, 8, and 16 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC to determine the conversion percentage and the ratio of product to side products.

  • Analysis: Plot the conversion and selectivity against the catalyst loading to determine the optimal concentration that maximizes yield without significantly increasing side product formation.

Table 1: Example Data from a Catalyst Loading Screen
Catalyst Loading (mol %)Time (h)Conversion (%)Product:Side Product RatioObservations
0.51665>98:2Clean but slow reaction.
1.0169297:3Good conversion, high selectivity.
2.08>9995:5Fast and complete conversion.
5.04>9985:15Very fast, but significant homocoupling observed.

Based on this hypothetical data, a catalyst loading of 1.0-2.0 mol % represents the optimal range for this specific transformation.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield in cross-coupling reactions.

Troubleshooting_Workflow start Low Yield Observed q1 Is any product formed? start->q1 no_product No Product at All q1->no_product No low_conv Low Conversion (Starting Material Remains) q1->low_conv Yes cause1a Cause: Inactive Catalyst System (Poor Activation / Poisoning) no_product->cause1a sol1a Solution: 1. Use a Pd(0) pre-catalyst (e.g., G3-Palladacycle). 2. Verify reagent/solvent purity and inertness. cause1a->sol1a q2 Did the reaction stall? low_conv->q2 cause2a Cause: Catalyst Deactivation (e.g., Pd Black Formation) q2->cause2a Yes cause2b Cause: Insufficient Catalyst or Sub-optimal Conditions q2->cause2b No, just slow sol2a Solution: 1. Use a more robust ligand (e.g., biarylphosphine). 2. Lower reaction temperature. cause2a->sol2a sol2b Solution: 1. Increase catalyst loading systematically. 2. Screen ligands, bases, and solvents. cause2b->sol2b

Caption: Decision tree for troubleshooting low yield.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where catalyst loading can impact the process.

Suzuki_Cycle cluster_info Catalyst Loading Impact pd0 L-Pd(0) Active Catalyst oxid_add Oxidative Addition pd0->oxid_add + Ar-X deactivation Deactivation (Pd Black) pd0->deactivation High Temp/ Low Stability pd2_complex L-Pd(II)-Ar     X oxid_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'-B(OR)₂ pd2_biaryl L-Pd(II)-Ar     Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 + Ar-Ar' info Higher loading increases the concentration of Pd(0), accelerating the cycle but also potentially increasing the rate of deactivation if conditions are harsh.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Reaction Monitoring for Methyl 3-Bromo-4,5-dichlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 3-Bromo-4,5-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and structurally related molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your laboratory.

The synthesis of this compound is commonly achieved through the esterification of 3-Bromo-4,5-dichlorobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. Accurate monitoring of this reaction is critical to determine the point of completion, maximize yield, and minimize the formation of impurities. This guide will provide in-depth, field-proven insights into monitoring this reaction using two of the most ubiquitous analytical techniques in organic synthesis: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is an invaluable technique for the rapid, qualitative assessment of a reaction's progress.[1] Its simplicity and speed allow for multiple time points to be analyzed quickly, providing a clear visual indication of the consumption of starting material and the formation of the product.

Core Principle: The "Co-Spot"

To effectively monitor a reaction, a "co-spot" is essential. This involves spotting the starting material and the reaction mixture in the same lane on the TLC plate.[1] This allows for a direct comparison of the retention factors (Rf) and confirms the disappearance of the starting material and the appearance of a new spot corresponding to the product.

Detailed Protocol for TLC Monitoring

1. Plate Preparation:

  • Use silica gel plates with a fluorescent indicator (e.g., F254), as aromatic compounds like our target molecule are often UV-active.[2][3]

  • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate. Mark three lanes: "SM" for Starting Material (3-Bromo-4,5-dichlorobenzoic acid), "Co" for the co-spot, and "Rxn" for the reaction mixture.

2. Sample Preparation and Spotting:

  • Starting Material (SM): Dissolve a small amount of 3-Bromo-4,5-dichlorobenzoic acid in a suitable solvent (e.g., ethyl acetate or the reaction solvent).

  • Reaction Mixture (Rxn): At various time intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot from the reaction flask. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of sodium bicarbonate solution to neutralize the acid catalyst). Dilute with a suitable solvent.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the baseline. For the "Co" lane, spot the starting material first, allow it to dry, and then spot the reaction mixture on top of it.

3. Development:

  • Prepare a developing chamber with a suitable mobile phase. A common starting point for separating a carboxylic acid from its less polar ester is a mixture of a non-polar and a polar solvent.

  • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[4]

  • If spots are not clearly visible or for further confirmation, other visualization techniques like using an iodine chamber or specific stains can be employed.[4][5]

Interpreting the TLC Plate

The key to interpreting the TLC is observing the relative positions of the spots. The starting material, 3-Bromo-4,5-dichlorobenzoic acid, is more polar due to the carboxylic acid group and will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The product, this compound, is less polar and will have a higher Rf value.[6] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane.

Table 1: Mobile Phase Selection Guide for TLC

Polarity of CompoundsRecommended Starting Solvent SystemRationale
Low to MediumHexane:Ethyl Acetate (e.g., 4:1 to 1:1)A versatile system offering a good polarity range for separating many organic compounds.[7]
More PolarDichloromethane:Methanol (e.g., 98:2 to 90:10)For compounds that do not move significantly in less polar systems.
Acidic CompoundsAdd a few drops of acetic or formic acid to the mobile phase.This suppresses the ionization of the carboxylic acid, reducing streaking and leading to more compact spots.[8]
TLC Troubleshooting FAQs
  • Q1: My spots are streaking down the plate. What should I do?

    • A1: Streaking is often caused by overloading the plate with too much sample. Try diluting your sample and spotting a smaller amount. For acidic compounds like the starting material, streaking can also occur due to strong interactions with the silica plate. Adding a small amount of acetic or formic acid to your mobile phase can help create sharper spots.[8]

  • Q2: My spots are not separating; they are all clustered at the bottom.

    • A2: This indicates that your mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • Q3: All my spots ran to the top of the plate.

    • A3: Your mobile phase is too polar. You should decrease its polarity. In a hexane/ethyl acetate system, this means increasing the proportion of hexane.

Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While TLC is excellent for quick checks, HPLC provides quantitative data, allowing for the precise determination of reactant consumption and product formation. For regulatory submissions and detailed kinetic studies, HPLC is the industry standard. A reversed-phase HPLC method is typically suitable for this class of compounds.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Optimization cluster_quant Quantification Prep Sample and Standard Preparation Column Select C18 Column Prep->Column MobilePhase Choose Mobile Phase (e.g., Acetonitrile/Water with Acid) Column->MobilePhase Elution Select Elution Mode (Isocratic vs. Gradient) MobilePhase->Elution Detector Set UV Detector Wavelength Elution->Detector Inject Inject Samples Detector->Inject Analyze Analyze Chromatogram (Resolution, Peak Shape) Inject->Analyze Optimize Optimize Conditions (e.g., Gradient, Flow Rate) Analyze->Optimize Calibrate Generate Calibration Curve Analyze->Calibrate Optimize->Inject Re-inject Quantify Quantify Reactants and Products Calibrate->Quantify

Caption: HPLC Method Development Workflow.

Detailed Protocol for HPLC Monitoring

1. Instrument and Column:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column is a good starting point for separating these aromatic compounds.

2. Mobile Phase:

  • A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase HPLC.

  • Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the aqueous phase is crucial for obtaining sharp peaks for both the carboxylic acid and the ester.

3. Elution Mode: Isocratic vs. Gradient

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler and can be sufficient if the polarity difference between the starting material and product is not vast.

  • Gradient Elution: The mobile phase composition changes during the run, typically by increasing the percentage of the organic solvent (acetonitrile). This is often preferred for reaction monitoring as it can provide better separation of components with a wider range of polarities and can elute any potential impurities.

Table 2: Example HPLC Gradient Program

Time (min)% Acetonitrile% Water (with 0.1% TFA)
0.04060
15.09010
17.09010
17.14060
20.04060

4. Detection:

  • Set the UV detector to a wavelength where both the starting material and the product have significant absorbance (e.g., around 254 nm).

5. Sample Preparation:

  • Prepare a standard solution of the starting material (3-Bromo-4,5-dichlorobenzoic acid) of a known concentration.

  • At various time points, take an aliquot of the reaction mixture, quench it, and dilute it to a known volume with the mobile phase.

Interpreting the HPLC Chromatogram

In reversed-phase HPLC, more polar compounds elute earlier. Therefore, the starting material, 3-Bromo-4,5-dichlorobenzoic acid, will have a shorter retention time than the less polar product, this compound. By integrating the peak areas, you can quantify the amount of each component at different time points.

HPLC Troubleshooting FAQs
  • Q1: I am seeing broad or tailing peaks for my carboxylic acid starting material. How can I improve the peak shape?

    • A1: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC and is often caused by interactions with residual silanol groups on the silica support of the column. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding an acid like TFA or formic acid. This will keep the carboxylic acid in its protonated, less interactive form, leading to sharper peaks.

  • Q2: My peaks are not well-resolved. What can I do?

    • A2: To improve resolution, you can either adjust the mobile phase composition or modify the gradient. If using an isocratic method, try decreasing the percentage of the organic solvent. If using a gradient, make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent).

  • Q3: I am observing unexpected "ghost peaks" in my chromatogram.

    • A3: Ghost peaks can arise from several sources, including impurities in the mobile phase, carryover from previous injections, or bleed from the column. Ensure you are using high-purity HPLC-grade solvents and flush the system thoroughly. A blank injection (injecting only the mobile phase) can help identify if the ghost peaks are coming from the system itself.

Logical Framework for Troubleshooting

Troubleshooting_Logic cluster_tlc TLC Issues cluster_hplc HPLC Issues Start Problem Observed (e.g., Poor Separation, Bad Peak Shape) TLC_Problem Streaking or Poor Spot Definition? Start->TLC_Problem HPLC_Problem Peak Tailing or Fronting? Start->HPLC_Problem TLC_Sol1 Dilute Sample / Reduce Spotting Volume TLC_Problem->TLC_Sol1 Yes TLC_Sol2 Add Acid/Base Modifier to Mobile Phase TLC_Problem->TLC_Sol2 Yes TLC_Problem_NoSep Spots Not Moving or All at Top? TLC_Problem->TLC_Problem_NoSep No TLC_Sol3 Adjust Mobile Phase Polarity TLC_Problem_NoSep->TLC_Sol3 Yes HPLC_Sol1 Adjust Mobile Phase pH HPLC_Problem->HPLC_Sol1 Yes HPLC_Sol2 Check for Column Overload HPLC_Problem->HPLC_Sol2 Yes HPLC_Problem_NoRes Poor Resolution? HPLC_Problem->HPLC_Problem_NoRes No HPLC_Sol3 Optimize Gradient / Change Mobile Phase Ratio HPLC_Problem_NoRes->HPLC_Sol3 Yes

Caption: A logical guide to troubleshooting common TLC and HPLC issues.

By implementing these detailed protocols and leveraging the troubleshooting guides, you will be well-equipped to effectively monitor the synthesis of this compound, ensuring a more efficient and successful research and development process.

References

Technical Support Center: Palladium Catalyst Removal from "Methyl 3-Bromo-4,5-dichlorobenzoate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, specifically addressing the challenges of removing residual palladium catalysts from reactions involving "Methyl 3-Bromo-4,5-dichlorobenzoate." Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis.[1][2] However, the removal of the palladium catalyst post-reaction is a critical step to prevent interference in subsequent synthetic transformations or to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).[3]

Residual metal impurities can have detrimental effects on downstream chemistry and must be controlled to levels stipulated by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of palladium removal.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process.

Question 1: After standard silica gel column chromatography, I still detect significant levels of palladium in my product. What's going wrong?

Answer:

This is a common and often underestimated issue. While silica gel chromatography is a cornerstone of purification, its effectiveness in removing palladium can be unpredictable and, in many cases, insufficient on its own.[1][2][4] Studies have shown that substantial amounts of palladium can co-elute with the desired product.[1][2][4]

Causality Explained:

  • Nature of Residual Palladium: At the end of a reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal nanoparticles.[5][6] These species can have varying affinities for silica gel.

  • Ligand Effects: The phosphine ligands commonly used in cross-coupling reactions can be oxidized during the reaction or workup. The resulting phosphine oxides can form stable, and often relatively nonpolar, complexes with palladium that may have similar chromatographic behavior to your product.

  • Product Chelation: Your product, "this compound," or its coupled derivatives, may possess functional groups that can chelate with palladium, causing it to travel with the product during chromatography.

Recommended Solutions:

  • Employ a Metal Scavenger: This is the most reliable method for reducing palladium to very low levels.[1][2][4] Metal scavengers are materials, often silica-based or polymeric, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[5][7][8]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon before chromatography can effectively adsorb a significant portion of the residual palladium.[9][10]

  • Filtration through Celite®: A simple filtration of the crude reaction mixture through a pad of Celite® can help remove insoluble, heterogeneous palladium species before further purification.[11][12]

Question 2: I used a silica-based metal scavenger, but my product yield is significantly lower than expected. Why is this happening and how can I prevent it?

Answer:

Product loss during scavenging is a valid concern and typically points to non-specific binding of your product to the scavenger material.

Causality Explained:

  • Scavenger-Product Interaction: While scavengers are designed for high selectivity towards metals, some level of physical adsorption (physisorption) of the organic product onto the high-surface-area silica support can occur.[3]

  • Acid-Base Interactions: If your product or scavenger has acidic or basic functionalities, unwanted interactions can lead to product retention. For instance, an amine-functionalized scavenger might interact with an acidic product.

  • Excessive Scavenger Usage: Using a large excess of the scavenger increases the surface area available for non-specific binding, leading to greater product loss.

Recommended Solutions:

  • Optimize Scavenger Amount: Do not use an excessive amount of scavenger. Start with the manufacturer's recommendation (often 3-5 equivalents relative to the palladium) and optimize from there.

  • Screen Different Scavengers: There are various types of metal scavengers with different functional groups.[7] Screening a small panel of scavengers (e.g., thiol-based, amine-based) can help identify one that efficiently removes palladium with minimal product loss for your specific molecule.

  • Thorough Rinsing: After the scavenging step and subsequent filtration, ensure to wash the scavenger cake thoroughly with a suitable solvent to recover any adsorbed product.

  • Consider a Different Purification Method: If product loss remains high, a combination of other methods like activated carbon treatment followed by recrystallization might be more suitable.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for palladium removal and how do they work?

A1: The main strategies for palladium removal fall into three categories:

MethodMechanism of ActionAdvantagesDisadvantages
Metal Scavengers Chemisorption: Functional groups on a solid support (e.g., silica) form strong coordinate bonds with palladium species, effectively sequestering them from the solution.[3]High selectivity and efficiency, easy to remove by filtration, wide range of scavengers available.[5]Can be more expensive than other methods, potential for product loss through non-specific binding.[13]
Activated Carbon Physisorption: Palladium species are adsorbed onto the porous surface of the carbon. The large surface area and specific surface characteristics of activated carbon make it effective for this purpose.[9][10]Cost-effective, readily available, can remove colored impurities as well.[3]Lower selectivity compared to scavengers, may require larger quantities, potential for product loss.
Chromatography Differential Adsorption: Separation is based on the different affinities of the product and palladium complexes for the stationary phase (e.g., silica gel).Well-established technique, can separate other impurities simultaneously.Often insufficient for complete palladium removal on its own, can be solvent and time-intensive.[1][2][4]
Crystallization Exclusion from Crystal Lattice: As the product crystallizes, impurities like palladium complexes are excluded from the growing crystal lattice and remain in the mother liquor.Can provide very high purity product, scalable.Not always effective, palladium can sometimes co-crystallize or get trapped in the crystal.[13]
Q2: How do I choose the right metal scavenger for my reaction?

A2: The choice of scavenger depends on the nature of the palladium species and the properties of your product. A general decision-making workflow is as follows:

Scavenger_Selection Start Start: High Residual Pd Post-Reaction Assess_Pd_State Assess Likely Palladium State (Pd(0) vs. Pd(II)) Start->Assess_Pd_State Thiol_Scavengers Thiol-based Scavengers (e.g., SiliaMetS Thiol, DMT) Good for soft metals like Pd(0) and Pd(II) Assess_Pd_State->Thiol_Scavengers Broad spectrum Amine_Scavengers Amine-based Scavengers (e.g., Diamine, Triamine) Effective for Pd(II) Assess_Pd_State->Amine_Scavengers Likely Pd(II) Product_Properties Consider Product Properties (Acidic, Basic, Neutral) Thiol_Scavengers->Product_Properties Amine_Scavengers->Product_Properties Screen_Scavengers Screen a Small Panel of Scavengers (e.g., Thiol, Diamine, Cysteine) Product_Properties->Screen_Scavengers Analyze_Results Analyze Pd Removal Efficiency (ICP-MS) and Product Recovery Screen_Scavengers->Analyze_Results Optimize Optimize Conditions: Equivalents, Time, Temperature Analyze_Results->Optimize Final_Protocol Select Final Protocol Optimize->Final_Protocol

Caption: Decision workflow for selecting a metal scavenger.

For palladium, thiol-based scavengers like SiliaMetS® Thiol or DMT are often a good starting point as they are effective for both Pd(0) and Pd(II) states.[14]

Q3: What are the regulatory limits for palladium in a final drug product?

A3: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products. Palladium is classified as a metal of significant toxicological concern. The permitted daily exposure (PDE) for palladium is typically low, which translates to stringent limits on its concentration in the final API, often in the low parts-per-million (ppm) range.[13][15] For instance, the European Agency for the Evaluation of Medicinal Products regulations limit platinum group metals (which includes palladium) to less than 5 ppm.[15] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) .[16] These techniques are highly sensitive and provide accurate quantification. While these instruments are expensive, contract laboratories can perform these analyses.[16] For more rapid, in-process checks, colorimetric or fluorometric methods are also available.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Activated Carbon

This protocol is a good first-pass attempt for reducing bulk palladium residues before final purification.

  • Dissolution: After the initial reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: Add powdered activated carbon (typically 1-2 times the weight of the crude product) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. In some cases, gentle heating (e.g., to 40-50 °C) can improve efficiency, but this should be tested to ensure product stability.[3]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a small sample for residual palladium content (e.g., by ICP-MS) to determine the effectiveness of the treatment.

Protocol 2: Palladium Scavenging with Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

This protocol is highly effective for reducing palladium to very low levels.[8]

  • Dissolution: Dissolve the crude product in a compatible solvent. Thiol scavengers are compatible with a wide range of organic solvents.[5]

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the suspension at room temperature. A typical scavenging time is 4-16 hours. The optimal time may need to be determined experimentally.

  • Filtration: Filter off the scavenger resin. A simple gravity filtration or filtration through a sintered funnel is sufficient.

  • Washing: Wash the collected scavenger resin with fresh solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for final palladium content.

Scavenging_Workflow Start Crude Product in Solution Add_Scavenger Add Metal Scavenger Start->Add_Scavenger Stir Stir for 4-16 hours Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Scavenger with Solvent Filter->Wash Combine Combine Filtrate & Washings Wash->Combine Analyze Concentrate & Analyze for Pd Combine->Analyze End Purified Product (<10 ppm Pd) Analyze->End

Caption: General experimental workflow for palladium scavenging.

By understanding the principles behind palladium removal and applying these targeted troubleshooting strategies and protocols, researchers can confidently and efficiently purify their products, ensuring the integrity of their subsequent research and the safety of potential drug candidates.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-Bromo-4,5-dichlorobenzoate and Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of Methyl 3-Bromo-4,5-dichlorobenzoate and Methyl 3,5-dichlorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic differences between these two halogenated benzoate derivatives and their profound impact on key synthetic transformations. We will explore their behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and illustrative experimental protocols.

Introduction: Structure and Electronic Landscape

At first glance, this compound and Methyl 3,5-dichlorobenzoate appear to be closely related aromatic esters. However, the seemingly minor difference in their halogen substitution pattern leads to significant disparities in their reactivity. Understanding these differences is crucial for synthetic planning and the development of novel molecular entities.

CompoundMethyl 3,5-dichlorobenzoateThis compound
Structure Methyl 3,5-dichlorobenzoate Structurethis compound Structure
CAS Number 2905-67-1[1][2][3][4]1160574-77-5[5][6][7]
Molecular Formula C₈H₆Cl₂O₂[1][4]C₈H₅BrCl₂O₂[5]
Molecular Weight 205.04 g/mol [3][4][8]283.93 g/mol [5]

Methyl 3,5-dichlorobenzoate features two chlorine atoms positioned meta to the methyl ester group.[1] All three substituents act as electron-withdrawing groups (EWGs), with the halogens exerting a strong inductive effect (-I) that deactivates the benzene ring towards electrophilic attack.[9][10]

This compound , by contrast, possesses three halogen substituents. The cumulative inductive effect of the bromine and two chlorine atoms renders its aromatic ring significantly more electron-deficient than that of its dichlorinated counterpart. This heightened electrophilicity of the aromatic ring is a key determinant of its reactivity profile.

Comparative Reactivity Analysis

The electronic and steric differences between these two molecules dictate their behavior in common organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[11][12][13]

  • Methyl 3,5-dichlorobenzoate : The two chlorine atoms and the ester group deactivate the ring, making SNAr possible, though likely requiring forcing conditions (high temperature, strong nucleophile). The chlorine atoms are the potential leaving groups.

  • This compound : This molecule is primed for SNAr. The three electron-withdrawing halogens make the ring highly electrophilic, significantly stabilizing the Meisenheimer complex.[13][14] This increased stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction more favorable. Furthermore, the C-Br bond is generally weaker than the C-Cl bond, making bromide a better leaving group than chloride in the elimination step.

Prediction: this compound will exhibit significantly higher reactivity towards nucleophiles in an SNAr reaction compared to Methyl 3,5-dichlorobenzoate. The substitution will preferentially occur at the bromine-bearing carbon.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[15][16] The reaction's efficiency is highly dependent on the nature of the halide.

The critical first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of aryl halides in this step follows the general trend: I > Br > Cl > F. This is due to the decreasing bond strength of the carbon-halogen bond down the group.

  • Methyl 3,5-dichlorobenzoate : Possessing only C-Cl bonds, this substrate is relatively unreactive in standard Suzuki couplings. Activating these bonds typically requires specialized, highly active palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often more stringent reaction conditions.[17]

  • This compound : The presence of a C-Br bond makes this compound an excellent substrate for Suzuki coupling. The C-Br bond will readily undergo oxidative addition with a standard Pd(0) catalyst under mild conditions, allowing for selective functionalization at this position while leaving the more robust C-Cl bonds intact.[18][19]

Prediction: this compound will be the superior substrate for selective palladium-catalyzed cross-coupling reactions, reacting exclusively at the C-Br bond under standard conditions. Methyl 3,5-dichlorobenzoate will be largely unreactive or require significantly harsher conditions to participate in such couplings.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition Ar-X transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_addition->transmetalation R-B(OR)₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Ar-R product Coupled Product (Ar-R) reductive_elimination->product arx Aryl Halide (Ar-X) arx->oxidative_addition boronic Boronic Acid/Ester (R-B(OR)₂) boronic->transmetalation base Base base->transmetalation Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Data

To provide a practical context for the discussed reactivity differences, the following section outlines standardized protocols for comparative experiments.

Comparative Suzuki-Miyaura Coupling Experiment

This protocol is designed to visually and quantitatively demonstrate the superior reactivity of the C-Br bond in this compound.

Caption: Workflow for a comparative Suzuki coupling experiment.

Step-by-Step Protocol:

  • Preparation: To two separate oven-dried Schlenk flasks equipped with stir bars, add phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Substrate Addition: To Flask 1, add Methyl 3,5-dichlorobenzoate (1.0 equiv.). To Flask 2, add this compound (1.0 equiv.).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water to each flask. Purge both flasks with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Reaction: Heat both reaction mixtures to 90°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every hour for 4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction period, cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR or GC-MS to determine the percent conversion of the starting material to the desired biphenyl product.

Expected Results:

SubstrateExpected Conversion (after 4h)Primary Product
Methyl 3,5-dichlorobenzoate< 5%Unreacted Starting Material
This compound> 95%Methyl 3-phenyl-4,5-dichlorobenzoate

Summary and Conclusion

The substitution pattern of halogens on a benzoate ring critically influences its chemical reactivity. This guide has demonstrated that while structurally similar, this compound and Methyl 3,5-dichlorobenzoate exhibit distinct chemical behaviors.

  • This compound is the more versatile intermediate. Its C-Br bond provides a reactive handle for selective palladium-catalyzed cross-coupling reactions, while the highly electron-deficient ring makes it susceptible to nucleophilic aromatic substitution.

  • Methyl 3,5-dichlorobenzoate is a more stable and less reactive molecule. Its C-Cl bonds are challenging to activate in cross-coupling reactions, and its moderately deactivated ring requires more forcing conditions for SNAr to proceed.

These insights are vital for medicinal chemists and process developers in selecting the appropriate starting materials and reaction conditions to achieve their synthetic targets efficiently and selectively.

References

A Comparative Guide to the Reactivity of Dihalobenzoates in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Dihalobenzoates are particularly valuable substrates, offering the potential for sequential, site-selective functionalization to build complex molecular architectures. However, the reactivity of these substrates is not uniform and is critically influenced by the nature of the halogen atoms and their positions on the benzene ring relative to the carboxylate group. This guide provides a comprehensive comparison of the reactivity of dihalobenzoates in Suzuki coupling, supported by mechanistic insights and experimental considerations to aid in reaction design and optimization.

Understanding the Fundamentals of Reactivity in Suzuki Coupling

The reactivity of aryl halides in Suzuki coupling is primarily governed by the rate of the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[3] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The general reactivity trend for halogens is I > Br > OTf >> Cl.[3][4][5] This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group, facilitating easier cleavage by the palladium catalyst.

The electronic nature of the substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups can enhance the rate of oxidative addition by making the aryl halide more electrophilic.[1] Conversely, electron-donating groups can decrease the reactivity.

Comparative Reactivity Based on the Nature of the Halogen

In dihalobenzoates, the significant difference in reactivity between different halogens allows for selective mono-functionalization. For a substrate containing two different halogens, the Suzuki coupling will preferentially occur at the more reactive halogen.

Reactivity Order: I > Br > Cl

For instance, in a molecule like 2-bromo-5-iodobenzoic acid, the initial coupling will overwhelmingly occur at the carbon-iodine bond before any significant reaction takes place at the carbon-bromine bond. This selectivity is a powerful tool for synthetic chemists, allowing for the stepwise introduction of different aryl groups.

The Influence of Isomeric Position: Ortho, Meta, and Para Effects

The position of the halogens relative to the carboxylate group significantly impacts their reactivity due to a combination of steric and electronic effects.

Electronic Effects: The carboxylate group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity in palladium-catalyzed cross-coupling.[6][7][8] The magnitude of this electronic influence on the carbon-halogen bond varies with the position of the halogen.

  • Para-position: The electron-withdrawing effect of the carboxylate group is most strongly felt at the para-position through resonance, which can increase the electrophilicity of the carbon attached to the halogen and facilitate oxidative addition.

  • Ortho-position: The ortho-position also experiences a strong electron-withdrawing effect. However, steric hindrance from the adjacent carboxylate group can play a more dominant role.[2]

  • Meta-position: The electronic effect of the carboxylate group at the meta-position is primarily inductive and weaker than at the ortho and para positions.[6][7]

Steric Effects: Steric hindrance can significantly impede the approach of the bulky palladium catalyst to the carbon-halogen bond, thereby slowing down the rate of oxidative addition.

  • Ortho-position: Halogens at the ortho-position to the carboxylate group are the most sterically hindered. This steric clash can dramatically reduce the reaction rate compared to the meta and para isomers.[2]

  • Meta and Para-positions: These positions are less sterically encumbered, allowing for easier access of the catalyst.

General Reactivity Trend Based on Isomer Position: Para > Meta >> Ortho

This trend is a generalization, and the actual outcome can be influenced by the specific reaction conditions, catalyst, and ligand used. For instance, the use of bulky ligands can further exacerbate the steric hindrance at the ortho position.[9][10]

Data Presentation: A Comparative Overview

The following table summarizes the expected relative reactivity of various dihalobenzoates in a typical Suzuki coupling reaction. The reactivity is qualitatively ranked from highest (+++++) to lowest (+).

Dihalobenzoate IsomerHalogen CombinationExpected Relative ReactivityKey Influencing Factors
Para-Substituted
4-Iodobenzoic acid derivativeI, -+++++Strong C-I bond reactivity, favorable electronic effect
4-Bromobenzoic acid derivativeBr, -++++Good reactivity of C-Br bond
4-Chlorobenzoic acid derivativeCl, -++Lower reactivity of C-Cl bond, requires more active catalysts
Meta-Substituted
3-Iodobenzoic acid derivativeI, -++++High reactivity of C-I bond, less electronic activation
3-Bromobenzoic acid derivativeBr, -+++Moderate reactivity
3-Chlorobenzoic acid derivativeCl, -+Low reactivity
Ortho-Substituted
2-Iodobenzoic acid derivativeI, -++High C-I bond reactivity offset by significant steric hindrance
2-Bromobenzoic acid derivativeBr, -+Low reactivity due to steric hindrance
2-Chlorobenzoic acid derivativeCl, -+Very low reactivity, challenging substrate
Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of a Dihalobenzoate

This protocol provides a general method for the selective mono-arylation of a dihalobenzoate at the more reactive halogen position.

Materials:

  • Dihalobenzoate (e.g., 2-bromo-5-iodobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the dihalobenzoate, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of Less Reactive Aryl Chlorides

Coupling of aryl chlorides often requires more forcing conditions and specialized catalyst systems.[11][12][13]

Materials:

  • Dichlorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene)

Procedure:

  • Follow steps 1-3 from Protocol 1, adding the ligand along with the other reagents.

  • Heat the reaction mixture to a higher temperature (typically 100-120 °C).

  • The reaction may require longer reaction times. Monitor progress carefully.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Visualization of Concepts

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Ar-Ar' Ar-Ar' F->Ar-Ar' Product ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 + Base ArBOH->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Reactivity Trends of Dihalobenzoates

Reactivity_Trends cluster_halogen Halogen Reactivity cluster_position Positional Reactivity I Iodo Br Bromo I->Br Decreasing Reactivity Cl Chloro Br->Cl Decreasing Reactivity Para Para Meta Meta Para->Meta Decreasing Reactivity Ortho Ortho Meta->Ortho Decreasing Reactivity

Caption: General reactivity trends based on halogen and isomer position.

Conclusion

The selective functionalization of dihalobenzoates in Suzuki coupling is a powerful strategy in organic synthesis. A thorough understanding of the inherent reactivity differences based on the halogen and its position relative to the carboxylate group is essential for designing successful and selective transformations. By carefully selecting the substrate, catalyst, ligands, and reaction conditions, researchers can effectively control the outcome of the reaction and access a wide range of complex, functionalized aromatic compounds.

References

A Comparative Reactivity Analysis of Methyl 3-Bromo-4,5-dichlorobenzoate in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecular synthesis is a critical decision that dictates the efficiency, yield, and overall success of a synthetic campaign. Bromo-aromatic compounds are a cornerstone of modern organic synthesis, serving as versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of Methyl 3-Bromo-4,5-dichlorobenzoate with other common bromo-aromatics, supported by experimental data and mechanistic insights.

The Molecular Profile of this compound: A Study in Electronic and Steric Effects

The reactivity of an aryl bromide in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. In this compound, the bromine atom is flanked by a constellation of substituents that profoundly influence its reactivity.

  • Electronic Effects: The benzene ring is substituted with three electron-withdrawing groups: two chloro atoms and a methyl ester group. These groups, through their inductive and resonance effects, decrease the electron density of the aromatic ring. This electron deficiency makes the aryl halide more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), which is often the rate-determining step in many cross-coupling reactions.[1] The order of reactivity for halogens in such reactions is generally I > Br > Cl, making the C-Br bond the primary reactive site over the C-Cl bonds.[1]

  • Steric Hindrance: The bromine atom in this compound is positioned at C3, with a chloro group at the adjacent C4 position and another chloro group at C5. This substitution pattern introduces moderate steric hindrance around the reactive C-Br bond. While not as sterically encumbered as a di-ortho substituted bromo-aromatic, this steric bulk can influence the choice of catalyst and ligand, favoring those with the appropriate steric profile to facilitate efficient oxidative addition.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

We will now explore the expected reactivity of this compound in four of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Ullmann reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures.[3] The reactivity of the aryl bromide is paramount for the success of this transformation.

Reactivity Comparison:

Due to the presence of electron-withdrawing groups, this compound is expected to be more reactive than simple bromobenzene in Suzuki-Miyaura couplings. However, its reactivity will be tempered by the steric hindrance from the adjacent chloro substituent.

Aryl BromideElectronic Effect of SubstituentsSteric HindranceExpected Relative Reactivity in Suzuki Coupling
BromobenzeneNeutralLowBaseline
4-BromotolueneElectron-donatingLowLower than Bromobenzene
Methyl 4-BromobenzoateElectron-withdrawingLowHigher than Bromobenzene
This compound Strongly electron-withdrawingModerateHigh, but potentially requiring optimized catalyst/ligand systems to overcome steric effects
2-BromotolueneElectron-donatingHighLow

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.[4]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Alkene, Catalyst, and Ligand B Add Anhydrous Solvent and Base A->B C Heat under Inert Atmosphere B->C D Cool and Quench C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify Product F->G

References

Validating the Structure of Methyl 3-Bromo-4,5-dichlorobenzoate Derivatives: A Comparative Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of progress. Methyl 3-bromo-4,5-dichlorobenzoate and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of complex molecules.[1] However, the presence of multiple halogen substituents on the aromatic ring introduces distinct challenges in structural elucidation. This guide provides an in-depth comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—offering a field-proven, self-validating workflow for the definitive structural validation of these challenging molecules.

The Challenge: Ambiguity in Polysubstituted Aromatic Systems

The structural analysis of multi-halogenated aromatic compounds like this compound derivatives is not trivial. The electronic effects of three different substituents (bromo, chloro, and methyl ester) create a complex magnetic environment for the aromatic protons and carbons, often leading to overlapping signals in NMR spectra. Furthermore, while mass spectrometry can confirm the elemental composition, it cannot, on its own, definitively establish the substitution pattern. This necessitates a multi-pronged, orthogonal approach where the weaknesses of one technique are compensated by the strengths of another, creating a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the primary tool for elucidating the carbon-hydrogen framework of a molecule. For substituted benzene rings, both ¹H and ¹³C NMR provide critical information about the substitution pattern through chemical shifts and coupling constants.[2]

Expertise & Experience: Deciphering the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is paramount. For a tri-substituted benzene ring as in the parent compound, two aromatic protons remain. Their chemical shifts are influenced by the combined electronic effects (inductive and resonance) of the substituents.

  • Causality of Chemical Shifts : The ester group (-COOCH₃) is electron-withdrawing, deshielding nearby protons (shifting them downfield). Halogens are also electron-withdrawing via induction but can be weakly electron-donating via resonance.[3] In a 4,5-dichloro arrangement, the protons at positions 2 and 6 will experience different electronic environments. The proton at C6 is ortho to a chlorine and meta to the bromo and ester groups. The proton at C2 is ortho to the bromo and ester groups and meta to a chlorine. This distinct environment leads to two separate signals.

  • Splitting Patterns : The two aromatic protons will appear as doublets due to coupling with each other. The magnitude of the coupling constant (J-value) is indicative of their relative positions. For protons that are meta to each other (separated by three bonds, as H-2 and H-6 are in this structure), the coupling constant (⁴JHH) is typically small, around 2-3 Hz.[4] Observing this small coupling is a key piece of evidence for the 1,2,4,5-substitution pattern.

Trustworthiness: The Role of ¹³C NMR

¹³C NMR spectroscopy complements the ¹H data by providing a count of unique carbon atoms and information about their electronic environment.

  • Signal Count : Due to the lack of symmetry, a this compound derivative should display eight distinct signals in the proton-decoupled ¹³C NMR spectrum: six for the aromatic carbons, one for the carbonyl carbon, and one for the methoxy carbon.[5]

  • Chemical Shift Trends : The carbons directly attached to the electronegative halogens (C-3, C-4, C-5) will be significantly deshielded. The ipso-carbon (C-1) attached to the ester group will also have a characteristic downfield shift.[6][7] Comparing the observed shifts to those predicted by computational models or empirical data from similar structures adds another layer of validation.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire a standard ¹H NMR spectrum. To resolve the small meta-coupling, ensure sufficient digital resolution by acquiring data with a longer acquisition time.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. If sensitivity is low, a longer acquisition time with more scans will be necessary.

  • Data Analysis : Integrate the ¹H signals and accurately measure the chemical shifts (ppm) and coupling constants (Hz). Compare the number of signals in the ¹³C spectrum to the expected number.

Mass Spectrometry: The Elemental Composition and Fragmentation Compass

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of a compound. For molecules containing bromine and chlorine, MS offers a particularly powerful validation checkpoint due to their unique isotopic signatures.[8]

Expertise & Experience: Leveraging Isotopic Patterns

Chlorine and bromine have distinctive natural isotopic abundances:

  • Chlorine : ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

  • Bromine : ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

For a molecule containing two chlorine atoms and one bromine atom (BrCl₂), the molecular ion (M⁺) will appear as a characteristic cluster of peaks. The relative intensities of these peaks (M, M+2, M+4, M+6) provide a definitive fingerprint for the presence of this specific combination of halogens.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS)

While low-resolution MS confirms the isotopic pattern, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. For this compound (C₈H₅BrCl₂O₂), the expected exact mass provides a stringent validation criterion.[9]

Data Presentation: Isotopic Abundance Comparison
IonCalculated MassCalculated Abundance (%)Observed Abundance (%)
[M]⁺ (C₈H₅⁷⁹Br³⁵Cl₂)281.880543.1~43
[M+2]⁺283.8776100.0100
[M+4]⁺285.874664.9~65
[M+6]⁺287.871713.9~14
Table 1: Theoretical vs. expected experimental isotopic pattern for the molecular ion of this compound.
Fragmentation Analysis

Electron Ionization (EI) mass spectrometry often causes the molecular ion to fragment in predictable ways. For benzoate esters, a common fragmentation is the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[10][11] Observing these fragments, and confirming that they also contain the BrCl₂ isotopic pattern, further corroborates the proposed structure.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection : Inject 1 µL of the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the compound from any minor impurities.

  • Ionization : Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400). If available, perform a parallel analysis on an HRMS instrument (e.g., Q-TOF) to obtain the accurate mass.

  • Data Analysis : Examine the mass spectrum for the molecular ion cluster. Compare the observed isotopic pattern with the theoretical pattern. Identify key fragment ions and confirm their structures.

X-ray Crystallography: The Unambiguous Proof

When NMR and MS data are ambiguous, or when absolute stereochemistry needs to be determined, single-crystal X-ray crystallography stands as the gold standard for structural determination.[12] It provides a definitive, three-dimensional map of the atomic arrangement in a molecule.

Expertise & Experience: When is Crystallography Necessary?

For isomeric derivatives, where substituents are simply rearranged on the aromatic ring, NMR and MS might not be sufficient to distinguish between them. For example, distinguishing this compound from Methyl 4-Bromo-2,3-dichlorobenzoate could be challenging without meticulous analysis of long-range NMR correlations. In such cases, a crystal structure provides the final, irrefutable answer. The primary challenge is often not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.[13]

Trustworthiness: The Self-Validating Nature of a Crystal Structure

A solved crystal structure is inherently self-validating. The quality of the final structure is judged by statistical parameters like the R-factor, which represents the agreement between the calculated model and the observed diffraction data. A low R-factor (<0.05) indicates a highly reliable structure.[14] The analysis reveals not only the connectivity of atoms but also precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting : Select a suitable, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection : Cool the crystal (typically to 100 K) to minimize thermal vibration and collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl). Refine the structural model against the experimental data to locate the lighter atoms (O, C, H) and optimize their positions.

  • Validation : Analyze the final model for geometric reasonability and check validation metrics (e.g., R-factor, goodness-of-fit).

A Unified, Self-Validating Workflow

The true power of this analytical approach lies in the integration of all three techniques. The data from each method must converge to tell a single, consistent story.

Mandatory Visualization: The Interconnectivity of Techniques

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow cluster_conclusion Final Confirmation PurifiedCompound Purified Derivative NMR NMR Spectroscopy (¹H & ¹³C) PurifiedCompound->NMR MS Mass Spectrometry (LRMS & HRMS) PurifiedCompound->MS XRAY X-ray Crystallography (If Needed) PurifiedCompound->XRAY Ambiguity Check NMR_Data Connectivity (H-H Coupling) Carbon Skeleton NMR->NMR_Data Provides MS_Data Elemental Formula (Isotopic Pattern) Fragmentation MS->MS_Data Provides XRAY_Data 3D Atomic Arrangement (Unambiguous Structure) XRAY->XRAY_Data Provides FinalStructure Validated Structure NMR_Data->FinalStructure Consistent? MS_Data->FinalStructure Consistent? XRAY_Data->FinalStructure Consistent?

Caption: A self-validating workflow for structural elucidation.

This workflow illustrates the logical progression. NMR and MS are the primary workhorses. If their data are fully consistent and lead to an unambiguous assignment, the structure is validated. If any ambiguity remains (e.g., distinguishing isomers), X-ray crystallography is employed as the final arbiter. The key to trustworthiness is that the elemental formula from HRMS must match the atoms observed in the NMR, and the connectivity deduced from NMR must match the 3D arrangement found by crystallography.

References

A Comparative Spectroscopic Guide to the Reaction Products of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the functionalization of halogenated aromatic compounds is a cornerstone of molecular design. Methyl 3-bromo-4,5-dichlorobenzoate stands as a versatile scaffold, offering multiple reaction sites for the strategic introduction of diverse functionalities. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this starting material and its derivatives formed through common and powerful cross-coupling and substitution reactions. By understanding the nuances of how these structural modifications are reflected in NMR, IR, and Mass Spectrometry data, researchers can unequivocally confirm reaction success, assess purity, and elucidate the structure of their target molecules.

This document is designed for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of how to apply spectroscopic techniques to this specific class of compounds. We will delve into the causality behind experimental choices and present data in a clear, comparative format to facilitate confident structural assignment.

Spectroscopic Profile of the Starting Material: this compound

Before embarking on synthetic transformations, a thorough characterization of the starting material is paramount. The spectroscopic data for this compound serves as our baseline for comparison.

Spectroscopic TechniqueKey Features for this compound
¹H NMR Two aromatic singlets, each integrating to 1H, in the downfield region (typically δ 7.5-8.5 ppm). A singlet corresponding to the methyl ester protons (-OCH₃) will appear upfield (typically δ 3.8-4.0 ppm). The distinct singlets for the aromatic protons are due to their isolated nature on the benzene ring.
¹³C NMR Signals for the carbonyl carbon of the ester (δ ~165 ppm), the methyl carbon of the ester (δ ~53 ppm), and six distinct aromatic carbon signals. The carbons bearing the halogen atoms will exhibit characteristic chemical shifts influenced by their electronegativity and position.
IR Spectroscopy A strong carbonyl (C=O) stretching band characteristic of an aromatic ester, typically found between 1715-1730 cm⁻¹[1][2]. C-O stretching bands will also be present in the 1100-1300 cm⁻¹ region[1][3]. The spectrum will also show C-Cl and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry (EI) The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. This will result in a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities based on the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes[4][5].

I. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, often employed to introduce new aryl or vinyl groups.[6][7][8] Here, we will consider the reaction of this compound with phenylboronic acid.

A. Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Comparative Spectroscopic Analysis: Pre- vs. Post-Suzuki-Miyaura Coupling

The successful coupling of the phenyl group at the 3-position will lead to significant and predictable changes in the spectroscopic data.

Spectroscopic TechniqueThis compound (Starting Material)Methyl 3-phenyl-4,5-dichlorobenzoate (Product)Rationale for Spectroscopic Changes
¹H NMR Two aromatic singlets.A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) integrating to 7H (5H from the new phenyl ring and 2H from the original ring). The methyl ester singlet remains.The introduction of the phenyl group breaks the symmetry and introduces new protons with distinct chemical environments and coupling patterns.
IR Spectroscopy C=O stretch at ~1725 cm⁻¹.C=O stretch may shift slightly due to changes in electronic effects. New bands corresponding to the C-H stretching and bending of the additional aromatic ring will appear.The core ester functionality remains, but the overall vibrational modes of the molecule are altered by the bulky phenyl substituent.
Mass Spectrometry (EI) Isotopic pattern for C₈H₅BrCl₂O₂.A new molecular ion peak corresponding to the formula C₁₄H₁₀Cl₂O₂. The isotopic pattern will now be characteristic of a molecule containing two chlorine atoms.The replacement of the bromine atom with a phenyl group results in a predictable mass shift. The isotopic signature of bromine will be absent in the product.[11]

C. Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis SM Methyl 3-Bromo-4,5- dichlorobenzoate Solvent Toluene/Water SM->Solvent BA Phenylboronic Acid BA->Solvent Cat Pd(PPh₃)₄ / Base Cat->Solvent Heat Heat (80-100 °C) Inert Atmosphere Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify NMR ¹H & ¹³C NMR Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS

Caption: Workflow for Suzuki-Miyaura coupling and subsequent product analysis.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13][14] We will examine the reaction of our starting material with a primary amine, such as aniline.

A. Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction's progress using TLC or LC-MS. In-situ monitoring techniques like FTIR can also be employed to track the consumption of reactants and the formation of the product.[15][16]

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

B. Comparative Spectroscopic Analysis: Pre- vs. Post-Buchwald-Hartwig Amination

The formation of the C-N bond introduces a new set of characteristic spectroscopic features.

Spectroscopic TechniqueThis compound (Starting Material)Methyl 3-(phenylamino)-4,5-dichlorobenzoate (Product)Rationale for Spectroscopic Changes
¹H NMR Two aromatic singlets.A more complex aromatic region with multiplets for the aniline and benzoate protons. A new, broad singlet for the N-H proton will appear, which is often exchangeable with D₂O.The introduction of the phenylamino group adds five new aromatic protons and an N-H proton, each with a unique chemical environment.
IR Spectroscopy C=O stretch at ~1725 cm⁻¹.A new, sharp N-H stretching band will appear in the region of 3300-3500 cm⁻¹. The C=O stretch may shift due to the electron-donating nature of the amino group.The N-H bond has a very characteristic stretching frequency that is a clear indicator of successful amination.
Mass Spectrometry (EI) Isotopic pattern for C₈H₅BrCl₂O₂.A new molecular ion peak for C₁₄H₁₁Cl₂NO₂. The isotopic signature will be characteristic of a molecule with two chlorine atoms.The substitution of bromine with the phenylamino group leads to a defined change in the molecular weight of the compound.

C. Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst System cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis SM Methyl 3-Bromo-4,5- dichlorobenzoate Solvent Anhydrous Toluene SM->Solvent Amine Aniline Amine->Solvent Cat Pd₂(dba)₃ / Ligand / Base Cat->Solvent Heat Heat (80-110 °C) Inert Atmosphere Solvent->Heat Workup Aqueous Quench & Extraction Heat->Workup Purify Column Chromatography Workup->Purify NMR ¹H & ¹³C NMR Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS

Caption: Workflow for Buchwald-Hartwig amination and subsequent product analysis.

III. Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are powerful, classical Nucleophilic Aromatic Substitution (SₙAr) can also be effective, particularly when the aromatic ring is activated by electron-withdrawing groups.[17][18][19] The ester and halogen groups on our starting material provide some activation. A reaction with a nucleophile like sodium methoxide is a plausible transformation, targeting one of the chloro-substituents.

A. Experimental Protocol: Nucleophilic Aromatic Substitution
  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add a strong nucleophile, such as sodium methoxide (NaOMe, >1.0 eq).

  • Heat the reaction mixture. The temperature required will depend on the reactivity of the substrate and nucleophile.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

B. Comparative Spectroscopic Analysis: Pre- vs. Post-SₙAr

The substitution of a chlorine atom with a methoxy group will result in subtle but detectable spectroscopic changes.

Spectroscopic TechniqueThis compound (Starting Material)Methyl 3-bromo-4-chloro-5-methoxybenzoate (Product)Rationale for Spectroscopic Changes
¹H NMR Two aromatic singlets. Methyl ester singlet at δ 3.8-4.0 ppm.Two aromatic singlets with slightly shifted chemical shifts. A new singlet for the methoxy group protons (-OCH₃) will appear, likely at a similar chemical shift to the ester methyl group.The electronic environment of the aromatic protons is altered by the replacement of an electron-withdrawing chlorine with an electron-donating methoxy group.
IR Spectroscopy C=O stretch at ~1725 cm⁻¹.The C=O stretch may shift to a lower wavenumber due to the electron-donating resonance effect of the new methoxy group. A new C-O-C stretching band for the ether will appear.The introduction of the methoxy group alters the electronic properties of the carbonyl group and introduces a new ether linkage with its own characteristic vibrations.
Mass Spectrometry (EI) Isotopic pattern for C₈H₅BrCl₂O₂.A new molecular ion peak for C₉H₈BrClO₃. The isotopic pattern will now be characteristic of a molecule containing one bromine and one chlorine atom.The substitution of a chlorine atom (mass ~35.5 amu) with a methoxy group (mass 31 amu) results in a net decrease in molecular weight, with a corresponding change in the isotopic pattern.

C. Experimental Workflow: Nucleophilic Aromatic Substitution

SnAr_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis SM Methyl 3-Bromo-4,5- dichlorobenzoate Solvent DMF or DMSO SM->Solvent Nuc Sodium Methoxide Nuc->Solvent Heat Heat Solvent->Heat Workup Aqueous Quench & Extraction Heat->Workup Purify Chromatography or Recrystallization Workup->Purify NMR ¹H & ¹³C NMR Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

Methyl 3-bromo-4,5-dichlorobenzoate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two chlorine atoms adjacent to the bromine renders the aryl bromide electron-deficient, which can facilitate oxidative addition to the palladium(0) center. However, the steric hindrance imposed by the ortho-chloro substituent and the meta-ester group can impede the approach of the catalyst and the coupling partner. Furthermore, the potential for side reactions, such as hydrodehalogenation, necessitates careful selection of the catalyst system and reaction conditions. This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions with this challenging substrate, offering insights into catalyst selection and process optimization for researchers in synthetic chemistry and drug development.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, coupling an organoboron compound with an organohalide.[1] For a substrate like this compound, the choice of ligand is critical to overcome steric hindrance and achieve high catalytic turnover.

Catalyst and Ligand Considerations

Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often the catalysts of choice for sterically demanding aryl bromides.[2] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[3] N-heterocyclic carbene (NHC) ligands, particularly those in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, also exhibit excellent performance with hindered substrates due to their strong electron-donating ability and steric bulk.[4]

Comparative Efficacy of Selected Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Effective for a range of aryl bromides, including those with electron-withdrawing groups.[5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012~85A classic catalyst, but may be less effective for hindered substrates compared to modern systems.[6]
PEPPSI-IPrIPrK₂CO₃t-AmylOH8018HighKnown for high stability and activity with challenging aryl chlorides and bromides.[4]

Note: The data presented is representative of couplings with structurally similar or challenging aryl bromides and may require optimization for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R')L2 Transmetalation Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination Ar-R' Coupled Product Ar-Pd(II)(R')L2->Ar-R' Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Ar-Pd(II)(R')L2 Base Base Base->Ar-Pd(II)(R')L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and ligand (e.g., SPhos; 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Vinylation of an Aryl Halide

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] For an electron-deficient substrate like this compound, this reaction can proceed efficiently, although catalyst and base selection are crucial to prevent side reactions.

Catalyst and Ligand Considerations

Both phosphine-based catalysts and NHC-ligated palladium complexes are effective for the Heck reaction. For aryl bromides, traditional catalysts like Pd(OAc)₂ with PPh₃ can be sufficient. However, for more challenging substrates, bulky, electron-rich phosphines or robust NHC ligands can offer improved yields and catalyst stability.[8] Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are also utilized, particularly in industrial settings, for their ease of separation.[9]

Comparative Efficacy of Selected Catalysts for Heck-Mizoroki Reaction
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF10024GoodA standard system for Heck reactions of aryl bromides.[10]
Pd/C-Na₂CO₃NMP1403HighHeterogeneous catalyst, good for scalability and catalyst recycling.[9]
(NHC)PdI₂(PPh₃)NHC/PPh₃Cs₂CO₃DMF120680-100Mixed ligand systems can offer enhanced stability and activity.[8]

Note: The data presented is representative of Heck reactions with aryl bromides and may require optimization for this compound.

Catalytic Cycle for Heck-Mizoroki Reaction

Heck_Mizoroki_Reaction cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Alkene-Pd Complex Alkene-Pd Complex Ar-Pd(II)(Br)L2->Alkene-Pd Complex Alkene Coordination Sigma-Alkyl-Pd Sigma-Alkyl-Pd Alkene-Pd Complex->Sigma-Alkyl-Pd Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl-Pd->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination Substituted Alkene Substituted Alkene Hydrido-Pd Complex->Substituted Alkene Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 Alkene Alkene Alkene->Alkene-Pd Complex Base Base Base->Pd(0)L2

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck-Mizoroki Reaction
  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the ligand (if applicable, e.g., PPh₃; 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N; 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal method for the synthesis of arylamines from aryl halides.[11] The electron-deficient nature of this compound makes it a good candidate for this reaction, but the steric hindrance requires a carefully selected catalyst system.

Catalyst and Ligand Considerations

Modern Buchwald-Hartwig aminations heavily rely on bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos, which facilitate both the oxidative addition and the challenging reductive elimination steps.[12] NHC-ligated palladium complexes, such as PEPPSI-IPr, have also proven to be highly effective, often allowing for reactions under milder conditions.[4] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly employed.

Comparative Efficacy of Selected Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAP(±)-BINAPNaOtBuToluene80460A well-established system for amination of aryl bromides.[13]
Pd(OAc)₂ / XPhosXPhosKOt-BuToluene1000.17 (MW)HighMicrowave irradiation can significantly reduce reaction times.[1]
PEPPSI-IPrIPrK₃PO₄Dioxane10024HighEffective for a broad range of aryl halides and amines.[4]

Note: The data presented is representative of aminations with aryl bromides and may require optimization for this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Amido-Pd Complex Amido-Pd Complex Ar-Pd(II)(Br)L2->Amido-Pd Complex Amine Coordination & Deprotonation Amido-Pd Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Arylamine Amido-Pd Complex->Ar-NR2 Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 R2NH Amine R2NH->Amido-Pd Complex Base Base Base->Amido-Pd Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃; 1.5 mol%), the ligand (e.g., (±)-BINAP; 3 mol%), and the base (e.g., NaOtBu; 2.0 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ether, and wash with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[14] Copper-free versions have also been developed, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.

Catalyst and Ligand Considerations

Standard Sonogashira conditions often employ Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a copper(I) co-catalyst. For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, can enable room-temperature couplings.[15] The use of a strong amine base, such as triethylamine or diisopropylamine, is typical.

Comparative Efficacy of Selected Catalysts for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF65690A classic and widely used catalyst system.[3]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃CuIi-Pr₂NHDioxaneRT2-24HighAllows for room temperature coupling of aryl bromides.[15]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT0.5-18up to 97An air-stable, monoligated precatalyst for copper-free Sonogashira reactions.[16]

Note: The data presented is representative of Sonogashira couplings with aryl bromides and may require optimization for this compound.

Catalytic Cycle for Sonogashira Coupling (with Copper Co-catalyst)

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Aryl Alkyne Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne Coordination Cu(I)-C≡CR->Ar-Pd(II)(C≡CR)L2 R-C≡CH Terminal Alkyne R-C≡CH->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%) and copper(I) iodide (CuI; 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the solvent (e.g., THF), the base (e.g., Et₃N; 3.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cyanation: Synthesis of Aryl Nitriles

The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[17]

Catalyst and Cyanide Source Considerations

A variety of palladium catalysts can be used for cyanation, with catalyst systems often employing ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). Non-toxic and easy-to-handle cyanide sources such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly used.[8][17] Ligand-free systems with Pd(OAc)₂ have also been reported to be effective under certain conditions.[8]

Comparative Efficacy of Selected Catalysts for Cyanation
Catalyst SystemCyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / dppfZn(CN)₂-DMF802HighA common and effective system for cyanation of aryl bromides.
Pd(OAc)₂K₄[Fe(CN)₆]Na₂CO₃DMAc120583-96A practical, ligand-free method.[8]
Palladacycle/L2K₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O1001HighPalladacycle precatalysts can prevent catalyst poisoning by cyanide.[17]

Note: The data presented is representative of cyanation reactions with aryl bromides and may require optimization for this compound.

Catalytic Cycle for Palladium-Catalyzed Cyanation

Cyanation cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(CN)L2 Transmetalation Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Aryl Nitrile Ar-Pd(II)(CN)L2->Ar-CN Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 M-CN Cyanide Source M-CN->Ar-Pd(II)(CN)L2

Caption: Catalytic cycle of palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation
  • To a screw-top test tube, add the palladium precatalyst, ligand (if applicable), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), and this compound (1.0 equiv.).

  • Seal the tube, then evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane and a degassed aqueous solution of KOAc via syringe.

  • Heat the reaction mixture at 100 °C for 1 hour or until completion.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious choice of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene ligands (e.g., in PEPPSI precatalysts) are paramount for overcoming the steric hindrance of the substrate. The Heck and Sonogashira reactions can also be performed efficiently, with modern catalyst systems allowing for milder reaction conditions. Palladium-catalyzed cyanation provides a practical route to the corresponding nitrile. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers aiming to utilize this challenging yet versatile building block in their synthetic endeavors.

References

A Comparative Guide to the Cross-Coupling Reactivity of Methyl 3-Bromo-4,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The choice of aryl halide substrate is a critical determinant of reaction efficiency, yield, and selectivity. This guide provides an in-depth comparative analysis of the cross-coupling reactivity of Methyl 3-Bromo-4,5-dichlorobenzoate , a versatile building block, against other dihalobenzenes. By examining experimental data from analogous systems, we aim to provide a predictive framework for researchers employing this and similar substrates in their synthetic endeavors.

The Fundamental Principle: Halogen Reactivity in Cross-Coupling

The cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The rate of this step is heavily influenced by the carbon-halogen (C-X) bond dissociation energy. Generally, the reactivity of aryl halides follows the order: I > Br > Cl > F .[1][2][3] This established trend dictates that an aryl iodide will typically react preferentially over an aryl bromide, which in turn is more reactive than an aryl chloride under identical conditions.

This inherent difference in reactivity is the key to understanding and predicting the outcomes of cross-coupling reactions with di- or polyhalogenated aromatic compounds. For a molecule like this compound, the C-Br bond is expected to be significantly more susceptible to oxidative addition than the C-Cl bonds. This chemoselectivity allows for stepwise functionalization, a powerful strategy in the synthesis of complex, multi-substituted aromatic systems.[4]

Comparative Analysis of Cross-Coupling Yields

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used cross-coupling methods due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1][5] For substrates containing both bromine and chlorine atoms, the Suzuki-Miyaura coupling can be highly selective for the C-Br bond.

Table 1: Comparative Suzuki-Miyaura Coupling Yields of Dihalobenzenes

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80293[6]
1-Bromo-3-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80295[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[7]

Based on the high yields observed for the selective coupling at the C-Br bond in bromo-chloro substituted benzenes, it is anticipated that the Suzuki-Miyaura coupling of This compound with various arylboronic acids would proceed with high chemoselectivity and yield at the bromine position. The electron-withdrawing nature of the ester and chloro substituents may further activate the C-Br bond towards oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound (1 eq) - Arylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2 eq) solvent Add degassed solvent (e.g., Dioxane/H₂O) reagents->solvent inert Purge with Inert Gas (Ar/N₂) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and dilute with organic solvent monitor->quench wash Wash with H₂O and brine quench->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[8][9] Similar to the Suzuki-Miyaura coupling, the chemoselectivity is dictated by the relative reactivity of the carbon-halogen bonds.

Table 2: Comparative Heck Reaction Yields of Dihalobenzenes

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneStyrenePd/CNa₂CO₃NMP1503>95[10]
4-BromoacetophenoneStyrenePd(OAc)₂ / LigandK₂CO₃NMP100-High[11][12]

Given the successful and high-yielding Heck reactions of various bromoarenes, it is highly probable that This compound would undergo selective Heck coupling at the C-Br bond with alkenes like styrene or acrylates. The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, would be crucial in optimizing the yield and preventing side reactions.

Experimental Protocol: Heck Reaction

A representative procedure for the Heck reaction of an aryl bromide with an alkene is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., NMP or DMF, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][3][13] The reactivity trend of aryl halides (I > Br > Cl) is also operative in this reaction, allowing for selective alkynylation at the C-Br bond of bromo-chloro substrates.

Table 3: Comparative Sonogashira Coupling Yields of Dihalobenzenes

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPDMSOrt18High[14]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N[TBP][4EtOV]55388[15]
4-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O-THF-DMA7572<2 (batch), 60 (flow)[16]

The Sonogashira coupling of This compound is expected to proceed selectively at the C-Br position. The choice of catalyst system is critical; modern, highly active catalysts can facilitate the reaction under mild conditions, even at room temperature.[14] Copper-free Sonogashira protocols are also available and may offer advantages in terms of simplifying product purification.

Logical Relationship of Cross-Coupling Components

Cross_Coupling_Logic cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide (e.g., this compound) Product Coupled Product ArylHalide->Product CouplingPartner Coupling Partner (Boronic Acid, Alkene, Alkyne) CouplingPartner->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., Phosphines, NHCs) Ligand->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Base->Product

Caption: Key components influencing the outcome of a cross-coupling reaction.

Conclusion

This compound is a valuable building block for the synthesis of complex aromatic compounds. Based on established principles of cross-coupling reactivity and data from analogous dihalobenzene systems, it is predicted that this substrate will undergo selective Suzuki-Miyaura, Heck, and Sonogashira reactions at the more reactive C-Br bond. The presence of two chloro substituents provides a handle for subsequent functionalization, enabling the stepwise construction of polysubstituted benzene derivatives.

For researchers and drug development professionals, the key to successfully employing this compound in cross-coupling reactions lies in the careful selection of the catalyst system and reaction conditions to ensure high chemoselectivity and yield. The experimental protocols and comparative data presented in this guide offer a solid foundation for the rational design and optimization of synthetic routes utilizing this and similar dihalogenated aromatic substrates.

References

A Senior Application Scientist's Guide to Site-Selective Cross-Coupling of Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular synthesis, the ability to precisely functionalize specific positions on a molecule is paramount. This is particularly true for polyhalogenated arenes, which are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The challenge, however, lies in the selective reaction of one halogen over others of the same kind. This guide provides an in-depth comparison of modern catalytic strategies for achieving site-selective cross-coupling of polyhalogenated arenes, offering experimental insights and data to inform your synthetic planning.

The Challenge of Selectivity: A Mechanistic Overview

The crux of site-selectivity in transition-metal-catalyzed cross-coupling reactions lies in the initial oxidative addition step.[1][4] The metal catalyst, typically palladium or nickel, must preferentially insert into one carbon-halogen (C-X) bond over another. Several factors govern this selectivity, and understanding their interplay is key to controlling the reaction's outcome.

Key Determinants of Site-Selectivity:

  • Electronic Effects: The inherent electronic properties of the polyhalogenated arene play a significant role. Electron-withdrawing groups can render certain C-X bonds more susceptible to oxidative addition. Often, empirically determined SNAr reactivity data can correlate with the outcomes of site-selective cross-coupling.[1] For instance, in the presence of a nitro group, oxidative addition occurs preferentially at the more electrophilic C-Br bond ortho to the nitro group.[1]

  • Steric Hindrance: The steric environment around a C-X bond can either hinder or promote catalyst approach. Bulky substituents adjacent to a halogen can impede oxidative addition, directing the reaction to a less sterically encumbered position.

  • Directing Groups: A functional group on the arene can coordinate to the metal catalyst, delivering it to a specific C-X bond, often in the ortho position.

  • Ligand Control: The ligands bound to the metal catalyst are not mere spectators; they are crucial in tuning the catalyst's steric and electronic properties, thereby influencing which C-X bond is activated.

  • Solvent and Additives: The reaction medium can also exert a surprising degree of control over selectivity, often through subtle interactions with the substrate or catalyst.[2]

Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where site-selectivity is determined.

Catalytic Cycle M(0)L_n Active Catalyst M(0)L_n Oxidative_Addition Oxidative Addition (Site-Determining Step) M(0)L_n->Oxidative_Addition Ar-X_n R-M(II)(X)L_n Aryl-Metal Complex Oxidative_Addition->R-M(II)(X)L_n Transmetalation Transmetalation R-M(II)(X)L_n->Transmetalation R'-[M'] R-M(II)(R')L_n Di-organometal Complex Transmetalation->R-M(II)(R')L_n Reductive_Elimination Reductive Elimination R-M(II)(R')L_n->Reductive_Elimination Reductive_Elimination->M(0)L_n Product R-R' Reductive_Elimination->Product Substrate Ar-X_n Coupling_Partner R'-[M']

Caption: Generalized catalytic cycle for cross-coupling, where M is the metal catalyst (e.g., Pd, Ni) and L is the ligand.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter in achieving the desired site-selectivity. While palladium has historically dominated the field, nickel and copper catalysts are emerging as powerful alternatives. More recently, photoredox and electrochemical methods have opened new avenues for selective C-H functionalization.

Palladium vs. Nickel: A Head-to-Head Comparison

Palladium catalysts are well-studied and offer a high degree of predictability. However, nickel catalysts are gaining traction due to their lower cost and unique reactivity, particularly with less reactive aryl chlorides. A comparative study on Suzuki-Miyaura sp2-sp2 cross-coupling highlights that while palladium remains a reliable choice, nickel catalysis can achieve superior performance for certain substrates, especially challenging chloride electrophiles.[5]

Table 1: Comparison of Palladium and Nickel in Site-Selective Suzuki-Miyaura Coupling of Dihaloarenes

FeaturePalladium CatalysisNickel CatalysisKey Considerations & References
Reactivity with Aryl Halides I > Br > OTf >> ClI > Br > Cl > FNickel is generally more effective for activating the stronger C-Cl bond.[6][5]
Ligand Sensitivity Highly sensitive to ligand choice for selectivity. Bulky, electron-rich phosphines are common.Also ligand-dependent, but the optimal ligands may differ from those for palladium.Ligand choice is a primary tool for controlling site-selectivity in both systems.[7][8]
Functional Group Tolerance Generally very high.Can be more sensitive to certain functional groups, but recent advances have broadened its scope.Careful optimization is required for complex substrates with either metal.
Cost Higher cost.More earth-abundant and cost-effective.A significant factor for large-scale synthesis.[5]
Example: 2,4-Dichloropyridine Ligand-dependent selectivity. dppf favors C2 coupling, while bulky monophosphines like QPhos can favor C4.[7]Can also be tuned for C2 vs. C4 selectivity with appropriate ligand choice.This substrate is a classic example of how ligand control can overcome inherent electronic preferences.[7][9]
The Role of Ligands: Fine-Tuning Selectivity

The ligand is arguably the most powerful tool for steering the regiochemical outcome of a cross-coupling reaction. By modifying the steric bulk and electronic properties of the ligand, one can often override the intrinsic reactivity of the substrate.

Ligand Effects cluster_0 Bulky Ligand cluster_1 Chelating Ligand Bulky_Ligand Bulky Ligand (e.g., QPhos, IPr) - Blocks more hindered C-X bond - Promotes reaction at less hindered site C4_Product C4-Substituted Product Bulky_Ligand->C4_Product Favors C4 coupling Chelating_Ligand Chelating Ligand (e.g., dppf) - Defined bite angle - Can favor specific geometries for oxidative addition C2_Product C2-Substituted Product Chelating_Ligand->C2_Product Favors C2 coupling Polyhalogenated_Arene Polyhalogenated Arene (e.g., 2,4-Dichloropyridine) Polyhalogenated_Arene->Bulky_Ligand Pd Catalyst Polyhalogenated_Arene->Chelating_Ligand Pd Catalyst

Caption: Influence of ligand architecture on the site-selective coupling of 2,4-dichloropyridine.

Table 2: Ligand-Controlled Site-Selectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

LigandCatalyst SystemMajor ProductSelectivity (C4:C2)Yield (%)Reference
dppfPd(OAc)₂C2-arylationExclusive C2~70[7]
QPhosPd(OAc)₂C4-arylationModest C4 preferenceLow[9]
IPrPd(PEPPSI)(IPr)C4-arylationup to 10.4:1Moderate[7]
None (Jeffery conditions)PdCl₂C4-arylation>99:1Moderate

This data clearly demonstrates that by simply changing the ligand, or even removing it in favor of "ligand-free" conditions, the site of reaction can be dramatically altered.

Emerging Strategies: Photoredox and Electrochemical Catalysis

Beyond traditional thermal methods, photoredox and electrochemical catalysis are opening new frontiers in site-selective functionalization. These approaches often operate under mild conditions and can offer unique selectivity patterns that are complementary to those of traditional methods.

  • Photoredox Catalysis: This technique uses light to generate highly reactive radical intermediates. While still an emerging area for polyhalogenated arenes, it holds promise for novel C-H functionalization pathways.

  • Electrochemical Methods: By applying an electrical potential, specific C-H bonds can be activated for amination and other transformations with high regioselectivity.

While a direct quantitative comparison with traditional cross-coupling methods is still evolving, the potential for these techniques to access previously challenging transformations is significant.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol provides a detailed, step-by-step methodology for a C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine, a reaction that highlights the power of ligand control.

Materials:

  • 2,4-Dichloropyridine

  • Phenylboronic acid

  • Pd(PEPPSI)(IPr) catalyst

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2,4-dichloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PEPPSI)(IPr) (0.02 mmol, 2 mol%), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and degassed water (1 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isomeric ratio.

Self-Validation: The success of this protocol is validated by the high C4-selectivity observed in the product analysis. A significant deviation from the expected high C4:C2 ratio would indicate issues with catalyst purity, reaction conditions, or starting material quality.

Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Solvents 2. Add Solvents (Toluene/Water) Setup->Solvents Reaction 3. Heat and Stir (100 °C) Solvents->Reaction Monitoring 4. Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup 5. Aqueous Workup Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

References

A Comparative Guide to the Influence of Halogen Position on the Reactivity of Dichlorobromobenzoates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, dichlorobromobenzoates represent a versatile class of building blocks. The presence of three halogen atoms on the benzoate scaffold offers multiple points for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. However, the reactivity of these substrates is not uniform; the positional arrangement of the chlorine and bromine atoms profoundly dictates the regioselectivity and overall efficiency of these transformations. This guide provides an in-depth comparison of the reactivity of dichlorobromobenzoate isomers, supported by mechanistic principles and illustrative experimental data, to empower chemists in making informed decisions for their synthetic strategies.

The Decisive Role of the Carbon-Halogen Bond in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The catalytic cycle for these reactions, including the widely used Suzuki and Stille couplings, typically initiates with the oxidative addition of an organohalide to a palladium(0) complex.[2][3] This step, often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond and the formation of an organopalladium(II) intermediate.

The reactivity of the C-X bond is paramount and generally follows the trend of bond dissociation energies: C-I < C-Br < C-Cl < C-F.[4] Consequently, in molecules containing multiple different halogens, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond. This inherent difference in reactivity forms the basis for the selective functionalization of polyhalogenated aromatic compounds.

Probing the Reactivity Landscape of Dichlorobromobenzoate Isomers

The reactivity of a specific C-Br bond in a dichlorobromobenzoate isomer is further modulated by the electronic and steric environment imposed by the neighboring chlorine atoms and the methyl ester group. These substituents can influence the electron density at the carbon atom of the C-Br bond and sterically hinder the approach of the bulky palladium catalyst.

Electronic Effects

The two chlorine atoms and the methyl ester group are electron-withdrawing substituents. Their presence on the aromatic ring decreases the electron density of the C-Br bond, which can facilitate the oxidative addition step. The magnitude of this electronic influence depends on their position relative to the bromine atom (ortho, meta, or para).

Steric Effects

The steric hindrance around the C-Br bond is a critical factor.[5] A bulky group, such as a chlorine atom, in the ortho position to the bromine can significantly impede the approach of the palladium catalyst, thereby reducing the rate of oxidative addition at that site. This steric shielding can be a dominant factor in determining the regioselectivity of the reaction.

To illustrate the interplay of these effects, let us consider three hypothetical isomers of methyl dichlorobromobenzoate:

  • Isomer A: Methyl 2,3-dichloro-5-bromobenzoate: The C-Br bond is flanked by a chlorine atom and a proton.

  • Isomer B: Methyl 2,5-dichloro-3-bromobenzoate: The C-Br bond is situated between two chlorine atoms, creating a sterically congested environment.

  • Isomer C: Methyl 3,5-dichloro-4-bromobenzoate: The C-Br bond is positioned between two chlorine atoms, similar to Isomer B.

Based on these structural features, a predicted order of reactivity can be established: Isomer A > Isomer C > Isomer B . Isomer A is expected to be the most reactive due to the relatively unhindered C-Br bond. The steric hindrance in Isomers B and C, with the bromine atom positioned between two chlorine atoms, is anticipated to significantly decrease their reactivity. The subtle difference in the electronic environment might render Isomer C slightly more reactive than Isomer B.

Comparative Performance in Suzuki-Miyaura Coupling: An Illustrative Study

To provide a quantitative comparison, the following table summarizes illustrative experimental data for the Suzuki-Miyaura coupling of the three dichlorobromobenzoate isomers with phenylboronic acid.

IsomerStructureReaction Time (h)Yield (%)
A Methyl 2,3-dichloro-5-bromobenzoate292
B Methyl 2,5-dichloro-3-bromobenzoate1245
C Methyl 3,5-dichloro-4-bromobenzoate868

Reaction Conditions: Dichlorobromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C.

This illustrative data underscores the profound impact of the halogen position on reactivity, with the sterically less hindered Isomer A exhibiting significantly faster reaction kinetics and a higher yield compared to the more sterically congested Isomers B and C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Dichlorobromobenzoates
  • Reaction Setup: To an oven-dried Schlenk flask, add the dichlorobromobenzoate isomer (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., toluene/water, 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling of Dichlorobromobenzoates
  • Reaction Setup: To an oven-dried Schlenk flask, add the dichlorobromobenzoate isomer (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv).

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress.

  • Workup: After completion, cool the mixture, dilute with diethyl ether, and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite, wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Visualizing the Mechanistic Landscape and Experimental Workflow

To further elucidate the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a logical workflow for comparing the reactivity of dichlorobromobenzoate isomers.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM R_Pd_R R-Pd(II)-R' L_n TM->R_Pd_R RE Reductive Elimination R_Pd_R->RE RE->Pd0 Regeneration Product R-R' RE->Product Substrate R-X Substrate->OA BoronicAcid R'-B(OR)_2 BoronicAcid->TM Base Base Base->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Workflow Start Select Dichlorobromobenzoate Isomers Experiment Perform Parallel Suzuki-Miyaura Reactions Start->Experiment Analysis Monitor Reaction Progress (TLC, GC-MS) Experiment->Analysis Data Determine Reaction Times and Yields Analysis->Data Comparison Compare Reactivity Based on Data Data->Comparison Conclusion Establish Reactivity Trend Comparison->Conclusion

Caption: Workflow for comparing the reactivity of dichlorobromobenzoate isomers.

Conclusion

The position of halogen substituents on a dichlorobromobenzoate scaffold is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The selective activation of the C-Br bond over the C-Cl bond is the foundational principle, while the interplay of steric and electronic effects governs the regioselectivity and reaction efficiency among different isomers. As demonstrated, sterically unhindered C-Br bonds exhibit significantly higher reactivity. This understanding, coupled with robust experimental protocols, enables chemists to strategically design and execute synthetic routes to complex, highly functionalized aromatic compounds. By carefully selecting the appropriate dichlorobromobenzoate isomer, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Benchmarking Methyl 3-Bromo-4,5-dichlorobenzoate as a Versatile Building Block in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 3-Bromo-4,5-dichlorobenzoate, a poly-functionalized aromatic scaffold, against a curated selection of alternative building blocks. Our analysis is grounded in established reactivity principles and supported by experimental data from peer-reviewed literature, offering a comprehensive framework for informed reagent selection in your next discovery project.

Introduction: The Strategic Value of Polysubstituted Benzoates

This compound (CAS 1160574-77-5) is a synthetically attractive building block due to its orthogonal reactivity.[1][2][3][4] The presence of a bromine atom, typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atoms, allows for selective functionalization. The two chlorine substituents and the methyl ester group provide additional handles for subsequent transformations or can be used to modulate the electronic properties and steric environment of the target molecule. This building block is particularly relevant for the synthesis of complex, highly substituted aromatic compounds often found in pharmaceuticals and advanced materials.

This guide will benchmark this compound against three commercially available alternatives, each offering a unique profile of reactivity and substitution patterns:

  • Methyl 3-bromo-4-fluorobenzoate: Introduces a fluorine atom, a common bioisostere in drug discovery.

  • Methyl 3,5-dichlorobenzoate: A symmetrical analog lacking the reactive bromine handle.

  • Methyl 3-bromo-4-methylbenzoate: Features an electron-donating methyl group, contrasting with the electron-withdrawing chlorine atoms of the primary subject.

Theoretical Framework: Predicting Reactivity in Cross-Coupling Chemistry

The utility of these building blocks is most prominently showcased in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The relative reactivity of the aryl halide bond is a key determinant of reaction efficiency.

The Halogen Effect in Oxidative Addition

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I), leading to a general reactivity trend of Aryl-I > Aryl-Br > Aryl-Cl. Consequently, the bromine atom in this compound is the primary site of reactivity.

Electronic and Steric Effects of Ring Substituents

The electronic nature of the substituents on the aromatic ring significantly influences the rate of oxidative addition. Electron-withdrawing groups, such as the chlorine and methyl ester moieties on our primary building block, render the aromatic ring electron-deficient. This electronic depletion generally accelerates the oxidative addition step, making these substrates highly reactive in cross-coupling reactions.[5] Conversely, electron-donating groups, like the methyl group in Methyl 3-bromo-4-methylbenzoate, can decrease the rate of oxidative addition.

Steric hindrance around the reactive C-Br bond can also impact the approach of the bulky palladium catalyst, potentially slowing the reaction rate.

Comparative Performance in Suzuki-Miyaura Coupling

Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-90 (estimated)[6][7]
Methyl 3-bromo-4-fluorobenzoatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10018>95[6][7]
Methyl 3,5-dichlorobenzoatePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018High (for C-Cl activation)[6]
Methyl 3-bromo-4-methylbenzoatePd(PPh₃)₄Na₂CO₃DME/H₂O8016~90[8]

Analysis of Suzuki-Miyaura Performance:

  • This compound is expected to exhibit high reactivity due to the C-Br bond and the electron-withdrawing nature of the chlorine and ester groups. The yields are anticipated to be high under standard conditions.

  • Methyl 3-bromo-4-fluorobenzoate also demonstrates excellent reactivity, with the fluorine substituent contributing to the electron-deficient nature of the ring.

  • Methyl 3,5-dichlorobenzoate presents a different synthetic utility. As it lacks a bromine, it is less reactive and requires more forcing conditions or specialized catalyst systems to activate the C-Cl bonds. This can be advantageous for stepwise, selective functionalization.[6]

  • Methyl 3-bromo-4-methylbenzoate , despite the electron-donating methyl group, still shows high reactivity at the C-Br bond, indicating the dominant role of the halogen in this context.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[9] The electron-deficient nature of polychlorinated aromatic rings makes them excellent substrates for this reaction.

Building BlockAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024High (estimated)[5][10]
Methyl 3-bromo-4-fluorobenzoateMorpholinePd(OAc)₂ / RuPhosNaOt-BuToluene10012>90[11]
Methyl 3,5-dichlorobenzoateAnilinePd(OAc)₂ / DavePhosNaOt-BuToluene10018High (for C-Cl activation)[5][10]
Methyl 3-bromo-4-methylbenzoateAnilinePd(OAc)₂ / BINAPNaOt-BuToluene10012~85-90[5][10]

Analysis of Buchwald-Hartwig Performance:

  • The electron-deficient nature of This compound makes it an excellent candidate for Buchwald-Hartwig amination, with high yields expected.[5]

  • The alternatives also perform well, with the choice of ligand and base being crucial for optimizing the reaction with different amine coupling partners.

  • For less reactive amines, the more activating substrates (i.e., those with more electron-withdrawing groups) are likely to provide higher yields and faster reaction times.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount. The following table summarizes key physical and spectroscopic data for the benchmarked compounds.

PropertyThis compoundMethyl 3-bromo-4-fluorobenzoateMethyl 3,5-dichlorobenzoateMethyl 3-bromo-4-methylbenzoate
CAS Number 1160574-77-5[1]82702-31-6[12]2905-67-1[13]104901-43-1[14]
Molecular Formula C₈H₅BrCl₂O₂[1]C₈H₆BrFO₂[12]C₈H₆Cl₂O₂[13]C₉H₉BrO₂[14]
Molecular Weight 283.93 g/mol [1]233.03 g/mol [12]205.04 g/mol [13]229.07 g/mol [14]
Appearance Off-white powder (typical)White to pale yellow solid[12]White crystalline solid[13]Clear to pale yellow liquid[15]
¹H NMR (CDCl₃, est.) δ 8.1 (s, 1H), 7.9 (s, 1H), 3.9 (s, 3H)δ 8.2 (dd, 1H), 7.9 (m, 1H), 7.2 (t, 1H), 3.9 (s, 3H)δ 7.9 (d, 2H), 7.5 (t, 1H), 3.9 (s, 3H)δ 8.2 (s, 1H), 7.9 (d, 1H), 7.3 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H)
¹³C NMR (CDCl₃, est.) δ 164, 135, 134, 133, 132, 130, 125, 53δ 165, 163 (d), 136 (d), 132, 127 (d), 117 (d), 110 (d), 53δ 165, 135, 132, 130, 128, 53δ 166, 140, 135, 132, 130, 125, 52, 22

Note: Estimated NMR data for this compound is based on substituent effects on related structures.[16][17][18][19][20][21][22]

Commercial Availability and Cost-Effectiveness

A crucial consideration for any research program is the cost and availability of starting materials. The following table provides an approximate cost analysis based on currently available supplier information. Prices are subject to change and may vary between suppliers.

Building BlockTypical Price (USD/g)AvailabilityRepresentative Suppliers
This compound 50-100Readily AvailableApplichem[1], Alchem Pharmtech[4], ChemShuttle[2]
Methyl 3-bromo-4-fluorobenzoate10-20Readily AvailableTCI Chemicals, Simson Pharma, IndiaMART[12]
Methyl 3,5-dichlorobenzoate5-15Readily AvailableThermo Scientific[13], LGC Standards[23], Simson Pharma
Methyl 3-bromo-4-methylbenzoate15-30Readily AvailableThermo Scientific[15], TCI Chemicals, ChemicalBook[14]

Cost Analysis:

  • This compound is currently the most expensive of the benchmarked building blocks. This is likely due to a more complex synthesis and potentially lower demand.

  • Methyl 3,5-dichlorobenzoate and Methyl 3-bromo-4-fluorobenzoate are the most cost-effective alternatives, making them attractive for large-scale synthesis or initial screening studies.

  • Methyl 3-bromo-4-methylbenzoate offers a mid-range cost with the unique feature of an electron-donating group.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its alternatives.

General Protocol for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a dry flask. p2 2. Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask. p1->p2 p3 3. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. p2->p3 p4 4. Add degassed solvent (e.g., Toluene/H₂O, 4:1, 10 mL) via syringe. p3->p4 r1 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. p4->r1 r2 6. Monitor the reaction progress by TLC or GC-MS. r1->r2 w1 7. Cool the reaction to room temperature and dilute with ethyl acetate. r2->w1 w2 8. Wash with water and brine. w1->w2 w3 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. w2->w3 w4 10. Purify the crude product by column chromatography. w3->w4

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. To a dry Schlenk tube, add Pd precursor (e.g., Pd₂(dba)₃, 0.025 mmol), ligand (e.g., Xantphos, 0.06 mmol), and base (e.g., Cs₂CO₃, 1.4 mmol). p2 2. Add the aryl halide (1.0 mmol) and the amine (1.2 mmol). p1->p2 p3 3. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. p2->p3 p4 4. Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe. p3->p4 r1 5. Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. p4->r1 r2 6. Monitor the reaction progress by TLC or GC-MS. r1->r2 w1 7. Cool the reaction to room temperature and filter through a pad of Celite. r2->w1 w2 8. Concentrate the filtrate under reduced pressure. w1->w2 w3 9. Purify the crude product by column chromatography. w2->w3 Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_am Ar-Pd(II)L₂(HNR'R'') pd2_ox->pd2_am Amine Coordination (HNR'R'') pd2_amido Ar-Pd(II)L-NR'R'' pd2_am->pd2_amido Deprotonation (-HX) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

References

Safety Operating Guide

Mastering the Safe Handling of Methyl 3-Bromo-4,5-dichlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Methyl 3-Bromo-4,5-dichlorobenzoate, a halogenated aromatic compound, is a valuable reagent in organic synthesis. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a self-validating system of safety.

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1160574-77-5) was not located during the compilation of this guide.[1][2][3][4] The following recommendations are therefore based on the hazard classifications of structurally similar halogenated aromatic compounds and established best practices for their handling. It is imperative to obtain and meticulously follow the specific SDS provided by your chemical supplier before any handling, storage, or disposal of this compound.

Immediate Hazard Assessment and Core Safety Directives

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation (Expected Hazard Category 2): May cause significant skin irritation upon contact.[5]

  • Serious Eye Irritation (Expected Hazard Category 2A): Poses a risk of serious damage to the eyes.[5]

  • Respiratory Irritation (Expected Hazard Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation.[5]

  • Harmful if Swallowed (Potential Hazard): Some related compounds are classified as harmful if ingested.[6]

Due to these potential hazards, a stringent personal protective equipment (PPE) plan is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific PPE Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier of protection for the entire face from accidental splashes during transfers or reactions.[7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat or apron, and closed-toe shoes.Nitrile and neoprene gloves offer good resistance to a range of organic solvents and chemicals. A lab coat or apron protects your skin and personal clothing from contamination. Closed-toe shoes are a fundamental lab safety requirement to protect against spills and falling objects.[8][9]
Respiratory Protection To be used exclusively within a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors. In the event of a significant spill or ventilation failure where exposure is possible, a NIOSH-approved respirator with organic vapor cartridges would be necessary, but this should be an emergency measure, not a routine one.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Review SDS & SOPs AreaPrep 2. Prepare Fume Hood Prep->AreaPrep PPE_Don 3. Don Appropriate PPE AreaPrep->PPE_Don Weigh 4. Weigh Compound PPE_Don->Weigh Inside Fume Hood Transfer 5. Transfer & Dissolve Weigh->Transfer Reaction 6. Conduct Reaction Transfer->Reaction Deactivate 7. Quench Reaction (if applicable) Reaction->Deactivate Decontaminate 8. Decontaminate Glassware Deactivate->Decontaminate Waste 9. Segregate & Store Waste Decontaminate->Waste PPE_Doff 10. Doff & Dispose of PPE Waste->PPE_Doff

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • 1.1 Review Documentation: Before starting any work, thoroughly review the supplier-specific Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for handling halogenated compounds.

    • 1.2 Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered. Place absorbent pads on the work surface to contain any potential spills.

    • 1.3 Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Handling (Inside the Chemical Fume Hood):

    • 2.1 Weighing: Carefully weigh the required amount of this compound. If it is a solid, handle it gently to avoid generating dust. Use a spatula for transfers.

    • 2.2 Transfer and Dissolution: Transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

    • 2.3 Reaction: Perform all experimental procedures within the fume hood with the sash at the lowest practical height.

  • Cleanup and Disposal:

    • 3.1 Reaction Quenching: If applicable, quench the reaction carefully according to your established protocol.

    • 3.2 Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

    • 3.3 Waste Segregation: It is critical to segregate halogenated organic waste.[10] All solid waste (contaminated gloves, absorbent pads) and liquid waste (reaction mixture, rinsates) must be placed in a designated, clearly labeled hazardous waste container for halogenated compounds.

    • 3.4 Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Dispose of single-use PPE in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure.

EmergencyResponse cluster_actions Immediate Actions Exposure Exposure Event Skin Skin Contact: Wash with soap & water for 15 min Exposure->Skin Type of Exposure Eyes Eye Contact: Rinse with water for 15 min Exposure->Eyes Type of Exposure Inhalation Inhalation: Move to fresh air Exposure->Inhalation Type of Exposure Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion Type of Exposure Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical Report Report to Supervisor/EH&S Medical->Report

Caption: Emergency response flowchart for exposure incidents.

In the event of an exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of halogenated aromatic compounds can have serious environmental consequences.

Disposal Protocol Summary:

Waste Type Container Labeling Storage and Disposal
Solid Waste (contaminated gloves, paper towels, etc.)Designated solid hazardous waste container."Hazardous Waste," "Halogenated Solid Waste," and list the chemical constituents.Store in a designated satellite accumulation area. Follow your institution's guidelines for hazardous waste pickup.
Liquid Waste (reaction residues, solvent rinses)Designated liquid hazardous waste container for halogenated solvents."Hazardous Waste," "Halogenated Liquid Waste," and list the chemical constituents and approximate percentages.Store in a designated satellite accumulation area within secondary containment. Follow your institution's guidelines for hazardous waste pickup.[6]

The thermal degradation of chlorinated and brominated materials can produce hazardous byproducts, reinforcing the need for proper disposal through certified hazardous waste management channels.[12]

By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship.

References

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